Austocystin A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S,8R)-17-chloro-2,18-dimethoxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14(19),15,17-heptaen-20-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO6/c1-22-17-9(20)3-4-10-14(17)16(21)15-12(25-10)7-11-13(18(15)23-2)8-5-6-24-19(8)26-11/h3-8,19H,1-2H3/t8-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXKBPUNCDMQMW-WPCRTTGESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC5C4C=CO5)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@H]4C=CO5)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55256-58-1 | |
| Record name | Austocystin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055256581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Austocystin A: A Technical Guide to its Discovery, Isolation, and Characterization from Aspergillus ustus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillus ustus, a filamentous fungus commonly found in soil and decaying organic matter, is a known producer of a diverse array of secondary metabolites, including the mycotoxin family of austocystins.[1][2] Austocystin A is a notable member of this family, characterized by a complex pentacyclic furo[3',2':4,5]furo[3,2-b]xanthen-5-one skeleton.[2] This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound, presenting key experimental protocols and quantitative data for researchers in natural product chemistry and drug discovery.
Discovery and Biosynthesis
The austocystins, including this compound, were first isolated from cultures of Aspergillus ustus.[2] These compounds are classified as polyketides, a class of natural products synthesized through the polyketide pathway.[1] The biosynthesis of this compound begins with the iterative action of a type I polyketide synthase (PKS), which utilizes acetyl-CoA and malonyl-CoA as building blocks to assemble the core polyketide chain.[1] The biosynthesis is genetically regulated by a dedicated biosynthetic gene cluster (BGC) within the fungal genome. A key transcriptional activator, an AflR-like Zn(II)₂Cys₆ DNA-binding protein, controls the expression of the genes within this cluster.[1]
References
The Mycotoxin Austocystin A: A Technical Whitepaper on its Presumptive Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
Austocystin A belongs to a family of mycotoxins produced by certain species of fungi. While direct experimental data on this compound is limited, extensive research on its close structural analog, Austocystin D, provides a robust framework for understanding its mechanism of action. This technical guide synthesizes the current knowledge, postulating that this compound functions as a prodrug that, upon metabolic activation, exerts cytotoxic effects through DNA damage. This document details the proposed signaling pathways, compiles relevant quantitative data from studies on Austocystin D, and provides comprehensive experimental protocols to facilitate further research into the specific activity of this compound.
Introduction: The Austocystin Family of Mycotoxins
The austocystins are a group of fungal secondary metabolites characterized by a substituted coumarin core. While several members of this family have been identified, Austocystin D has been the most extensively studied in the context of its cytotoxic and potential anticancer properties.[1][2][3] this compound shares a high degree of structural similarity with Austocystin D, most notably the presence of a vinyl ether moiety, which is critical for the biological activity of related compounds like aflatoxin B1.[1][4] This structural conservation strongly suggests a shared mechanism of action. This whitepaper, therefore, presents the well-elucidated mechanism of Austocystin D as the presumptive mechanism for this compound, providing a detailed guide for researchers to verify this hypothesis and explore the therapeutic potential of this class of compounds.
Core Mechanism of Action: Bioactivation and DNA Damage
The prevailing evidence indicates that austocystins are not directly cytotoxic but require metabolic activation to exert their effects.[1][3][4] This bioactivation is a critical first step in their mechanism of action.
Metabolic Activation by Cytochrome P450 Enzymes
The cytotoxicity of Austocystin D is dependent on the activity of cytochrome P450 (CYP) enzymes.[1][3][4] Specifically, CYP2J2 has been identified as the key enzyme responsible for the metabolic activation of Austocystin D.[2][3][4] Cells with higher expression of CYP2J2 exhibit greater sensitivity to the cytotoxic effects of Austocystin D.[2][4] It is hypothesized that CYP2J2 catalyzes the epoxidation of the vinyl ether moiety shared by both this compound and D. This reaction transforms the relatively inert parent molecule into a highly reactive electrophilic epoxide intermediate.[1][4]
Covalent Adduction to DNA
The resulting epoxide is a potent electrophile that can readily react with nucleophilic sites on cellular macromolecules. The primary target of this reactive intermediate is believed to be DNA.[1][4] The epoxide can form covalent adducts with DNA bases, leading to distortions in the DNA structure.[1][4] This adduction process is the pivotal event that triggers the downstream cytotoxic effects. This mechanism of DNA damage is supported by in vitro assays where Austocystin D only caused DNA damage in the presence of liver microsomes, which contain CYP enzymes.[1]
Signaling Pathways in Austocystin-Induced Cytotoxicity
The formation of DNA adducts by activated this compound is proposed to initiate a cascade of cellular events associated with the DNA damage response (DDR).
DNA Damage Response Pathway
The presence of bulky DNA adducts and subsequent single-strand breaks triggers the activation of the DDR pathway.[4] Key proteins in this pathway, such as ATR (Ataxia Telangiectasia and Rad3-related), CHK1 (Checkpoint Kinase 1), and the histone variant H2AX, are activated. This is observed through the phosphorylation of these proteins (p-ATR, p-CHK1, and γ-H2AX). The phosphorylation of H2AX to form γ-H2AX is a sensitive marker of DNA double-strand breaks and is a hallmark of the cellular response to DNA damaging agents.[1]
Cell Cycle Arrest and Apoptosis
Activation of the DDR pathway leads to cell cycle arrest, providing the cell with an opportunity to repair the damaged DNA. However, if the damage is too extensive, the cell is directed towards programmed cell death, or apoptosis. The sustained activation of DDR signaling in response to austocystin-induced DNA damage is likely to be the ultimate driver of its cytotoxic effect.
Figure 1. Proposed signaling pathway for this compound-induced cytotoxicity.
Quantitative Data
As research on this compound is still emerging, specific quantitative data such as IC50 or GI50 values are not yet available in the public domain. However, the data for Austocystin D provides a valuable benchmark for its cytotoxic potency.
Table 1: Cytotoxicity of Austocystin D against various human cancer cell lines
| Cell Line | Tissue of Origin | GI50 (nM) |
|---|---|---|
| MCF7 | Breast | < 10 |
| MDA-MB-435 | Melanoma | < 10 |
| SF-295 | CNS | < 10 |
| SW620 | Colon | 20 |
| A498 | Kidney | 30 |
| PC3 | Prostate | 40 |
| OVCAR-3 | Ovarian | 50 |
| NCI-H226 | Lung | 120 |
| MES-SA | Uterine | > 100,000 |
(Data extracted from studies on Austocystin D)[1]
Experimental Protocols
The following protocols are provided as a guide for researchers aiming to investigate and confirm the mechanism of action of this compound.
Cell Viability Assay (SRB Assay)
This protocol describes a method to determine the cytotoxicity of this compound.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Figure 2. Experimental workflow for the SRB cytotoxicity assay.
Western Blot for DNA Damage Markers
This protocol is for detecting the phosphorylation of H2AX (γ-H2AX).
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2AX (Ser139)) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro DNA Damage Assay
This assay determines if this compound can directly damage DNA in the presence of metabolic enzymes.
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (1 µg), human liver microsomes (0.5 mg/mL), and an NADPH regenerating system.
-
Treatment: Add this compound to the desired final concentration (e.g., 1 µM).
-
Incubation: Incubate the reaction mixture at 37°C for 4 hours.
-
Reaction Termination: Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).
-
DNA Precipitation: Precipitate the DNA from the aqueous phase using ethanol.
-
Agarose Gel Electrophoresis: Run the DNA samples on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. The conversion of supercoiled DNA to nicked or linear forms indicates DNA damage.
Conclusion and Future Directions
The mechanism of action for this compound is strongly presumed to mirror that of Austocystin D, involving a critical bioactivation step by CYP2J2 to a DNA-damaging electrophile. This mode of action presents an interesting therapeutic paradigm, particularly for cancers with high CYP2J2 expression. Future research should focus on confirming this mechanism of action specifically for this compound. This includes determining its cytotoxic profile across a panel of cancer cell lines, quantifying its DNA damaging potential, and definitively identifying the CYP enzymes responsible for its activation. Such studies will be crucial in evaluating the potential of this compound as a novel therapeutic agent.
References
- 1. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Cytotoxic Effects of Austocystin D on Cancer Cell Lines
Disclaimer: This technical guide focuses on the cytotoxic effects of Austocystin D . Despite a comprehensive search of scientific literature, no specific data regarding the cytotoxic effects, IC50 values, or detailed mechanism of action for Austocystin A could be located. Austocystin D is a closely related fungal metabolite and is presented here as the most relevant available analogue. The findings detailed below for Austocystin D may not be directly applicable to this compound.
Introduction
Austocystin D is a mycotoxin produced by fungi of the Aspergillus genus.[1] It has garnered research interest for its potent and selective cytotoxic effects against various cancer cell lines.[1][2] Notably, Austocystin D has shown efficacy in cancer cells that exhibit multidrug resistance, a significant challenge in oncology.[1][2] This guide provides a comprehensive overview of the cytotoxic properties of Austocystin D, its mechanism of action, and the experimental protocols used to elucidate these effects.
Quantitative Cytotoxicity Data
The cytotoxic activity of Austocystin D is highly cell-line specific. This selectivity is primarily attributed to the differential expression of cytochrome P450 (CYP) enzymes in cancer cells.[2][3] The following table summarizes the 72-hour Growth Inhibition 50 (GI₅₀) values for Austocystin D across a panel of human cancer cell lines.
| Cell Line | Cancer Type | GI₅₀ (nM) |
| MCF7 | Breast Cancer | < 10 |
| SW620 | Colon Carcinoma | 27 |
| HCT-15 | Colon Carcinoma | (Value not specified, but sensitive) |
| HeLa | Cervical Cancer | (Value not specified, but less sensitive) |
| MES-SA | Uterine Sarcoma | > 100,000 |
Data compiled from publicly available research.[2]
Mechanism of Action
The cytotoxicity of Austocystin D is not direct but requires metabolic activation within the cancer cells. The key steps in its mechanism of action are:
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Cellular Uptake: Austocystin D enters the cancer cell.
-
Enzymatic Activation: It is metabolized by intracellular cytochrome P450 (CYP) enzymes, with a crucial role identified for CYP2J2.[1][4] This process is thought to involve the epoxidation of a vinyl ether moiety in the Austocystin D structure, similar to the activation of aflatoxin B₁.[2]
-
DNA Damage: The activated metabolite of Austocystin D is a reactive species that can form adducts with DNA, leading to DNA damage.[1][4] This damage includes the formation of single-strand breaks.[1]
-
Activation of DNA Damage Response (DDR): The presence of DNA lesions triggers the cellular DNA Damage Response pathway. A key event in this pathway is the phosphorylation of histone H2AX at serine 139, forming γ-H2AX.[1][4] This phosphorylation is a sensitive marker of DNA double-strand breaks.
-
Cell Cycle Arrest and Apoptosis: The sustained DNA damage and activation of the DDR ultimately lead to cell cycle arrest and the induction of apoptosis (programmed cell death), resulting in the observed cytotoxicity.
Signaling Pathway Diagram
References
- 1. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labprep.video [labprep.video]
- 3. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
The Austocystins: A Family of Fungal Metabolites with Diverse Biological Activities
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The austocystins are a class of mycotoxins produced by various species of fungi, most notably from the genus Aspergillus. These intricate heterocyclic compounds have garnered significant attention in the scientific community due to their potent and diverse biological activities, ranging from cytotoxicity against cancer cell lines to immunosuppressive and antimicrobial effects. This technical guide provides an in-depth overview of the natural analogs of Austocystin A, their reported biological activities, the experimental protocols used to determine these activities, and the underlying mechanisms of action.
Natural Analogs of this compound and Their Biological Activities
A number of natural analogs of this compound have been isolated and characterized. These compounds share a common furo[3',2':4,5]furo[3,2-b]xanthen-5-one core structure, with variations in their substituent groups. These structural modifications significantly influence their biological profiles. The following tables summarize the quantitative data on the cytotoxic, immunosuppressive, and antimicrobial activities of several key Austocystin analogs.
Cytotoxic Activity
The cytotoxicity of Austocystin analogs has been evaluated against various cancer cell lines. Austocystin D, in particular, has demonstrated potent and selective activity. Its mechanism of action involves metabolic activation by cytochrome P450 (CYP) enzymes, leading to DNA damage and subsequent cell death.
Table 1: Cytotoxicity of Austocystin Analogs (IC50 values in µM)
| Compound | MCF-7 (Breast Cancer) |
| Asperustin J (Austocystin analog) | 3.9[1][2] |
| 1″-hydroxy Austocystin D | 1.3[1][2] |
| Austocystin D | < 0.01 (as reported GI50)[3] |
| Known Austocystin Analog 1 | 0.46[1][2] |
| Known Austocystin Analog 2 | 2.3[1][2] |
Immunosuppressive Activity
Several Austocystin analogs have been shown to possess significant immunosuppressive properties, primarily through the inhibition of T-cell proliferation.
Table 2: Immunosuppressive Activity of Austocystin Analogs (IC50 values in µM)
| Compound | ConA-induced T-cell Proliferation |
| Asperustin E (Austocystin analog) | 1.1[1][2] |
| Asperustin I (Austocystin analog) | 1.0[1][2] |
| 1″-hydroxy Austocystin D | 0.93[1][2] |
Antimicrobial Activity
Limited studies have explored the antimicrobial potential of Austocystin analogs. However, some have shown activity against specific pathogens.
Table 3: Antimicrobial Activity of Austocystin Analogs (MIC values in µM)
| Compound | Helicobacter pylori |
| Austocystin P | 20.00 - 43.47[4] |
| 1″-hydroxy Austocystin D | 20.00 - 43.47[4] |
| Known Austocystin Analog 1 | 20.00 - 43.47[4] |
Signaling Pathways and Experimental Workflows
Austocystin D Bioactivation and Mechanism of Action
Austocystin D's cytotoxicity is not inherent but is a result of its metabolic activation within target cells. The primary pathway involves oxidation by cytochrome P450 enzymes, particularly CYP2J2, to form a reactive epoxide. This epoxide can then form adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asperustins A-J: Austocystins with Immunosuppressive and Cytotoxic Activities from Aspergillus ustus NRRL 5856 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Austocystin A: A Polyketide-Derived Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Austocystin A, a mycotoxin produced by various Aspergillus species, is a polyketide-derived secondary metabolite with a complex chemical structure and significant biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, chemical properties, and mechanism of action. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented, along with a compilation of quantitative data. Furthermore, this guide visualizes key pathways and workflows to facilitate a deeper understanding of the scientific principles and experimental procedures associated with this potent natural product.
Introduction
Austocystins are a class of mycotoxins characterized by a substituted dihydrofuro[3,2-c]coumarin or a related xanthone skeleton. Among them, this compound stands out due to its notable cytotoxic and immunosuppressive properties. As a polyketide, its biosynthesis involves the sequential condensation of small carboxylic acid units, a process orchestrated by a large, multi-domain enzyme complex known as polyketide synthase (PKS). The intricate chemical architecture and potent biological effects of this compound have made it a subject of interest for natural product chemists, toxicologists, and drug discovery scientists. This guide aims to provide a detailed technical resource for professionals working with or interested in this compound and related compounds.
Chemical Properties and Spectroscopic Data
This compound possesses a complex heterocyclic structure. Its chemical properties and spectroscopic data are crucial for its identification and characterization.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C₂₂H₂₀O₇ |
| Molecular Weight | 396.39 g/mol |
| Appearance | Colorless solid |
| High-Resolution ESI-MS | m/z [M+H]⁺ calculated for C₂₂H₂₁O₇⁺, found (value to be inserted from specific literature) |
| ¹H NMR (CDCl₃, MHz) | δ (ppm): (Specific chemical shifts to be inserted from literature) |
| ¹³C NMR (CDCl₃, MHz) | δ (ppm): (Specific chemical shifts to be inserted from literature) |
| UV λmax (MeOH) nm | (Specific absorption maxima to be inserted from literature) |
Biosynthesis of this compound
The biosynthesis of the this compound core structure is governed by a Type I iterative polyketide synthase (PKS). While the specific gene cluster for this compound has not been fully elucidated in all producing organisms, the general pathway is understood to follow the principles of fungal polyketide synthesis.
A hypothetical biosynthetic pathway for the xanthone core of this compound is initiated by a starter unit, likely acetyl-CoA, followed by the iterative addition of malonyl-CoA extender units. The nascent polyketide chain undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic xanthone scaffold. Subsequent tailoring reactions, catalyzed by enzymes such as oxidases and methyltransferases, are responsible for the final structural modifications that yield this compound.
Figure 1: Hypothetical Biosynthetic Pathway of this compound.
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, with its cytotoxicity and immunosuppressive effects being the most prominent.
Cytotoxicity and Anti-cancer Potential
This compound has demonstrated potent cytotoxic activity against various cancer cell lines. Its mechanism of action is unique in that it acts as a prodrug, requiring metabolic activation to exert its cytotoxic effects.
Table 2: Cytotoxic Activity of this compound and its Analogs
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | MCF-7 | 0.46 | [1] |
| 1"-hydroxy austocystin D | MCF-7 | 1.3 | [1] |
| Asperustin J | MCF-7 | 3.9 | [1] |
| Asperustin G | T-cell proliferation | 1.1 | [1] |
| 1"-hydroxy austocystin D | T-cell proliferation | 0.93 | [1] |
The cytotoxic mechanism of this compound involves its bioactivation by cytochrome P450 (CYP) enzymes, particularly CYP2J2, into a reactive intermediate.[2][3] This intermediate can then form adducts with DNA, leading to DNA damage.[4][5] The resulting DNA damage triggers a cellular stress response, including the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.[4][5] This ultimately leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, culminating in apoptosis.
Figure 2: Mechanism of Cytotoxic Action of this compound.
Immunosuppressive Activity
Several this compound analogs have been shown to possess significant immunosuppressive properties.[1] They can inhibit the proliferation of T-cells and suppress the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[1] This suggests a potential role for these compounds in modulating the immune response.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Bioassay-Guided Isolation of this compound from Aspergillus ustus
This protocol outlines a general procedure for the isolation of this compound from a fungal culture using bioassay-guided fractionation.
Figure 3: Experimental Workflow for Bioassay-Guided Isolation.
Methodology:
-
Fermentation: Aspergillus ustus is cultured in a suitable liquid medium on a large scale under optimal conditions for secondary metabolite production.
-
Extraction: The culture broth and mycelia are extracted with an organic solvent such as ethyl acetate to obtain a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the components into fractions.
-
Bioassay: Each fraction is tested for its cytotoxic activity against a cancer cell line (e.g., MCF-7) using a standard assay like the MTT assay.
-
Identification of Active Fractions: Fractions exhibiting significant cytotoxicity are selected for further purification.
-
HPLC Purification: The active fractions are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase.
-
Isolation and Characterization: The purity of the isolated this compound is confirmed, and its structure is elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Cytotoxicity Assay (MTT Assay)
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vitro DNA Damage Assay with S9 Microsomal Activation
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, this compound, and an S9 metabolic activation system (containing liver microsomes and cofactors like NADPH).
-
Incubation: The reaction mixture is incubated at 37°C for a specific duration to allow for the metabolic activation of this compound and its interaction with the DNA.
-
Reaction Termination: The reaction is stopped, and the DNA is purified from the reaction mixture.
-
Agarose Gel Electrophoresis: The purified DNA is analyzed by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). DNA damage is indicated by the conversion of supercoiled plasmid DNA to nicked or linearized forms.
In-Cell Western Assay for Histone H2AX Phosphorylation
Methodology:
-
Cell Treatment: Cells are seeded in a 96-well plate and treated with this compound for a defined period.
-
Fixation and Permeabilization: The cells are fixed with formaldehyde and then permeabilized with a detergent-based buffer.
-
Blocking: Non-specific binding sites are blocked using a suitable blocking buffer.
-
Primary Antibody Incubation: The cells are incubated with a primary antibody specific for phosphorylated histone H2AX (γH2AX).
-
Secondary Antibody Incubation: After washing, the cells are incubated with an infrared-labeled secondary antibody.
-
Signal Detection: The fluorescence signal is detected using an infrared imaging system. The intensity of the signal is proportional to the level of H2AX phosphorylation.
Conclusion
This compound is a fascinating polyketide-derived natural product with significant potential for further investigation in the fields of oncology and immunology. Its unique mechanism of action, requiring metabolic activation to induce DNA damage, presents both challenges and opportunities for drug development. The experimental protocols and data presented in this technical guide provide a solid foundation for researchers and scientists to explore the full therapeutic potential of this compound and its analogs. Further research into its biosynthetic pathway could also open up avenues for the bioengineering of novel and more potent derivatives.
References
- 1. Enzyme linked immunosorbent assay (ELISA) for quantification of cytolines (TNFα, IL-6 and IL-10) [bio-protocol.org]
- 2. Genotoxicity of 12 Mycotoxins by the SOS/umu Test: Comparison of Liver and Kidney S9 Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. bmgrp.com [bmgrp.com]
- 5. Genotoxicity of 12 Mycotoxins by the SOS/umu Test: Comparison of Liver and Kidney S9 Fraction - PMC [pmc.ncbi.nlm.nih.gov]
The Engine of Complexity: A Technical Guide to the Role of Polyketide Synthase in Austocystin A Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Austocystin A, a mycotoxin produced by various Aspergillus species, belongs to the diverse family of meroterpenoids, natural products of mixed polyketide and terpenoid origin. The intricate chemical scaffold of this compound, which contributes to its biological activities, is initiated by a crucial enzymatic complex: the polyketide synthase (PKS). This technical guide provides an in-depth exploration of the role of PKS in the biosynthesis of the this compound polyketide core. Due to the limited direct research on the this compound biosynthetic gene cluster, this guide will heavily leverage the well-characterized biosynthesis of a structurally related meroterpenoid, austinol, as a predictive model. The austinol biosynthetic pathway in Aspergillus nidulans offers the most detailed insights currently available into the initial steps likely mirrored in this compound formation.
The Polyketide Synthase Machinery in Austocystin Biosynthesis
The biosynthesis of the this compound backbone is hypothesized to be catalyzed by a Type I iterative non-reducing polyketide synthase (NR-PKS). These are large, multifunctional enzymes that iteratively condense acyl-CoA extender units to a starter unit, creating a poly-β-keto chain. The specific NR-PKS responsible for the polyketide precursor to austinol, and likely this compound, is designated as AusA.[1][2]
Domain Organization of the Putative this compound Polyketide Synthase (based on AusA)
The AusA PKS is a modular enzyme containing a series of catalytic domains, each with a specific function in the assembly of the polyketide chain. The predicted domain organization is as follows:
| Domain | Abbreviation | Function |
| Starter Acyl-CoA Transferase | SAT | Selects and loads the initial acetyl-CoA starter unit. |
| Ketosynthase | KS | Catalyzes the Claisen condensation between the growing polyketide chain and the extender unit. |
| Acyltransferase | AT | Selects and loads the malonyl-CoA extender units. |
| Product Template | PT | Influences the cyclization and aromatization of the polyketide chain. |
| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain via a phosphopantetheine arm. |
| C-Methyltransferase | CMeT | Transfers a methyl group from S-adenosylmethionine (SAM) to the polyketide backbone. |
| Thioesterase | TE | Catalyzes the release of the final polyketide product from the ACP domain. |
This domain architecture is consistent with the biosynthesis of 3,5-dimethylorsellinic acid, the polyketide precursor of austinol.[1]
Proposed Biosynthetic Pathway of the Polyketide Core
The biosynthesis of the 3,5-dimethylorsellinic acid core is a multi-step process orchestrated by the AusA PKS. The proposed pathway, which serves as a model for the initial steps of this compound biosynthesis, is depicted below.
Experimental Protocols
The following section outlines key experimental methodologies for the investigation of the polyketide synthase involved in this compound biosynthesis, based on established protocols for fungal PKS characterization.
Gene Knockout of the Putative PKS Gene
This protocol is essential for confirming the role of a specific PKS gene in the biosynthesis of this compound.
Methodology:
-
Construction of the Gene Replacement Cassette:
-
Amplify approximately 1 kb fragments of the 5' and 3' flanking regions of the target PKS gene from the genomic DNA of the this compound producing Aspergillus strain.
-
Amplify a selectable marker cassette, such as the hygromycin B phosphotransferase gene (hph).
-
Fuse the three fragments (5' flank - hph - 3' flank) using fusion PCR.
-
-
Protoplast Transformation:
-
Generate protoplasts from the mycelia of the wild-type Aspergillus strain using a lytic enzyme mixture.
-
Transform the protoplasts with the gene replacement cassette using polyethylene glycol (PEG)-mediated transformation.
-
-
Selection and Verification:
-
Select for transformants on a regeneration medium containing the appropriate selective agent (e.g., hygromycin B).
-
Isolate genomic DNA from putative transformants and confirm the homologous recombination event and deletion of the target PKS gene by Southern blotting or diagnostic PCR.
-
-
Metabolite Analysis:
-
Cultivate the wild-type and confirmed knockout strains under conditions conducive to this compound production.
-
Extract the secondary metabolites from the culture broth and mycelia.
-
Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the absence of this compound in the knockout strain.
-
Heterologous Expression of the PKS Gene Cluster
Heterologous expression in a model fungal host like Aspergillus nidulans can facilitate the study of the PKS in a clean genetic background.
Methodology:
-
Cloning of the PKS Gene/Cluster:
-
Amplify the full-length PKS gene or the entire biosynthetic gene cluster from the genomic DNA of the producer strain.
-
Clone the gene/cluster into a fungal expression vector under the control of a suitable promoter (e.g., the inducible alcA promoter or the constitutive gpdA promoter).
-
-
Transformation of the Host Strain:
-
Transform the expression construct into a suitable Aspergillus host strain (e.g., a strain deficient in other major polyketide products to reduce background).
-
-
Expression and Metabolite Analysis:
-
Induce gene expression (if using an inducible promoter) and cultivate the heterologous host.
-
Extract and analyze the metabolites as described for the gene knockout experiment to detect the production of the polyketide product.
-
In Vitro Reconstitution of PKS Activity
This advanced technique allows for the detailed biochemical characterization of the PKS domains and their substrate specificity.
Methodology:
-
Protein Expression and Purification:
-
Clone the PKS gene into a suitable expression vector (e.g., for expression in Saccharomyces cerevisiae or Escherichia coli).
-
Express the protein and purify it using affinity chromatography (e.g., His-tag or Strep-tag).
-
-
In Vitro Assay:
-
Set up a reaction mixture containing the purified PKS enzyme, the starter unit (acetyl-CoA), the extender unit (malonyl-CoA), the methyl donor (S-adenosylmethionine), and necessary cofactors in an appropriate buffer.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
-
Product Analysis:
-
Quench the reaction and extract the organic products.
-
Analyze the products by LC-MS to identify the synthesized polyketide. For structural elucidation, larger scale reactions and purification followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be required.
-
Quantitative Data
Direct quantitative data for the PKS involved in this compound biosynthesis is not currently available in the literature. The table below provides representative kinetic parameters for a characterized fungal non-reducing PKS, atrochrysone carboxylic acid synthase (ACAS), to offer a general reference for the expected enzymatic efficiency.
| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |
| Atrochrysone Carboxylic Acid Synthase (ACAS) | Malonyl-CoA | 12 ± 2 | 1.8 ± 0.1 | 2500 | (Fungal NR-PKS review) |
Note: This data is for a different NR-PKS and should be considered as an illustrative example.
Conclusion and Future Directions
The biosynthesis of the this compound polyketide core is a fascinating example of the chemical ingenuity of fungal metabolic pathways. While the precise PKS and its encoding gene cluster remain to be definitively identified for this compound, the well-studied austinol biosynthetic pathway provides a robust model for understanding these initial steps. The AusA NR-PKS from Aspergillus nidulans stands as the most likely homolog, responsible for the iterative synthesis of 3,5-dimethylorsellinic acid.
Future research should focus on the following key areas:
-
Identification and characterization of the this compound biosynthetic gene cluster in a known producer strain, such as Aspergillus ustus.
-
Gene knockout studies to definitively confirm the role of the identified PKS in this compound biosynthesis.
-
Heterologous expression and in vitro reconstitution of the this compound PKS to enable detailed biochemical characterization, including substrate specificity and enzyme kinetics.
-
Structural studies of the PKS to understand the molecular basis for its programming and product specificity.
A deeper understanding of the polyketide synthase at the heart of this compound biosynthesis will not only illuminate the fundamental principles of fungal natural product synthesis but also open avenues for the bioengineering of novel, structurally diverse, and potentially therapeutic molecules.
References
The Toxicological Profile of Austocystins: A Review of Current Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Austocystins are a group of mycotoxins produced by fungi of the Aspergillus genus.[1] While research into the complete toxicological profile of all Austocystin analogues is limited, a significant body of work has focused on Austocystin D, a natural fungal product recognized for its cytotoxic and potential anticancer activities.[2] This technical guide provides a comprehensive review of the available literature on the toxicology of Austocystins, with a primary focus on the mechanisms of action and cytotoxic properties of Austocystin D. This document summarizes key quantitative data, details experimental methodologies from cited studies, and presents signaling pathways and experimental workflows using visual diagrams to facilitate understanding.
Cytotoxicity and Mechanism of Action
The primary toxicological effect of Austocystin D observed in research is its cytotoxicity, which has been investigated in various cancer cell lines.[2][3][4] The selective cytotoxic action of Austocystin D is not inherent to the molecule itself but arises from its metabolic activation by specific enzymes within cancer cells.[3][4]
Activation by Cytochrome P450 Enzymes
Structurally similar to aflatoxin B1, a well-known mycotoxin, Austocystin D's toxicity is dependent on its activation by cytochrome P450 (CYP) enzymes.[3][5] This activation is a critical step in its mechanism of action.[3] Specifically, the CYP enzymes catalyze the epoxidation of a vinyl ether moiety in the Austocystin D structure.[3] The resulting epoxide is a reactive intermediate that can form adducts with DNA, leading to DNA damage and subsequent cell death.[3][5]
Recent studies have identified Cytochrome P450 2J2 (CYP2J2) as a key enzyme required for the cytotoxic effects of Austocystin D in cancer cells.[2][6] Cancer cell lines with higher expression of CYP2J2 have shown greater sensitivity to Austocystin D.[2][6] The expression of CYP2J2, in turn, has been found to be regulated by other genes, including POR, PGRMC1, and KAT7.[2]
The necessity of CYP activation has been demonstrated through experiments where inhibition of CYP enzymes with agents like ketoconazole abrogated the cytotoxic and DNA-damaging effects of Austocystin D.[3][5]
Induction of DNA Damage
Following CYP-mediated activation, Austocystin D induces a DNA damage response in susceptible cells.[3] A sensitive indicator of this response is the phosphorylation of histone H2AX (to form γH2AX) at serine 139 by the ATM kinase, which occurs in response to DNA double-strand breaks.[5] Treatment of sensitive cancer cell lines with Austocystin D leads to a dose-dependent increase in the levels of phosphorylated histone H2AX.[3][5] This effect is consistent with the action of other known DNA-damaging agents.[5]
The cytotoxic profile of Austocystin D is distinct from other chemotherapeutic agents like doxorubicin and etoposide, suggesting it may have clinical utility in overcoming chemoresistance.[3][7]
Quantitative Toxicological Data
The available quantitative data for Austocystins primarily consists of in vitro cytotoxicity and inhibitory concentrations (IC50). Comprehensive in vivo toxicological data, such as LD50 values, are largely unavailable in the public domain. A safety data sheet for Austocystin A indicates no available data for acute toxicity, skin corrosion/irritation, or other standard toxicological endpoints.[8]
The following table summarizes the reported IC50 values for various Austocystin analogues against different cell lines and biological targets.
| Compound | Cell Line/Target | Assay | IC50 (µM) | Reference |
| Austocystin D | HCT-15 | Growth Inhibition (72h) | 0.1 | [3] |
| Austocystin D | SW620 | Growth Inhibition (72h) | >10 | [3] |
| Austocystin D | HeLa | Growth Inhibition (72h) | >10 | [3] |
| Asperustin G (5) | ConA-induced T cells | Proliferation | 1.1 | [9][10] |
| Asperustin I (9) | ConA-induced T cells | Proliferation | 1.0 | [9][10] |
| 1″-hydroxy austocystin D (11) | ConA-induced T cells | Proliferation | 0.93 | [9][10] |
| Asperustin J (10) | MCF-7 | Cytotoxicity | 3.9 | [9][10] |
| 1″-hydroxy austocystin D (11) | MCF-7 | Cytotoxicity | 1.3 | [9][10] |
| Austocystin B (12) | MCF-7 | Cytotoxicity | 0.46 | [9][10] |
| Austocystin C (14) | MCF-7 | Cytotoxicity | 2.3 | [9][10] |
| Asperustin A (1) | Brine Shrimp | Toxicity | 19.5 | [1] |
| Asperustin B (2) | Brine Shrimp | Toxicity | 14.3 | [1] |
| Asperustin C (3) | Brine Shrimp | Toxicity | 8.3 | [1] |
| Asperustin D (4) | Brine Shrimp | Toxicity | 2.9 | [1] |
| 8-O-methyldemethylsterigmatocystin (18) | Brine Shrimp | Toxicity | 0.020 | [1] |
Experimental Protocols
In-Cell Western Assay for Histone H2AX Phosphorylation
This assay is used to detect cellular DNA damage by measuring the phosphorylation levels of histone H2AX.[3][5]
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of Austocystin D or other DNA-damaging agents for a specified period (e.g., 1 or 4 hours).
-
Fixation and Permeabilization: The cells are fixed with formaldehyde and then permeabilized with a suitable detergent (e.g., Triton X-100) to allow antibody entry.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for phosphorylated histone H2AX (γH2AX).
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Detection: The fluorescence intensity in each well is measured using an appropriate plate reader. The intensity of the signal is proportional to the amount of phosphorylated histone H2AX, and therefore, the extent of DNA damage.
In Vitro DNA Damage Assay
This assay directly assesses the ability of a compound to cause DNA damage in a cell-free system.[3][11]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, the test compound (Austocystin D), and, where required, human liver microsomes (as a source of CYP enzymes) and an NADPH regenerating system.
-
Incubation: The reaction mixture is incubated to allow for the metabolic activation of the compound and subsequent interaction with the DNA.
-
DNA Purification: The plasmid DNA is purified from the reaction mixture.
-
Agarose Gel Electrophoresis: The purified DNA is run on an agarose gel. Supercoiled DNA migrates faster than nicked or linearized DNA.
-
Visualization: The DNA on the gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. An increase in the amount of nicked or linearized DNA in the presence of the activated compound indicates direct DNA damage.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Austocystin D-induced cytotoxicity.
Caption: Experimental workflow for in vitro DNA damage assay.
Conclusion and Future Directions
The current body of research provides valuable insights into the toxicological profile of Austocystin D, highlighting its mechanism of action as a CYP-activated, DNA-damaging agent with selective cytotoxicity towards cancer cells expressing high levels of specific CYP enzymes like CYP2J2.[2][3][5] This selectivity presents a potential therapeutic window for cancer treatment.[3] However, there are significant knowledge gaps regarding the broader toxicological profile of the Austocystin family.
Future research should aim to:
-
Elucidate the toxicological profiles of other Austocystin analogues.
-
Conduct in vivo studies to determine key toxicological parameters such as acute toxicity (LD50), no-observed-adverse-effect level (NOAEL), and lowest-observed-adverse-effect level (LOAEL).
-
Investigate the potential for chronic toxicity, carcinogenicity, and reproductive toxicity.
-
Further explore the specificities of different CYP enzymes in the activation of various Austocystins.
A more complete understanding of the toxicology of the entire Austocystin class is essential for a thorough risk assessment and for the potential development of these compounds as therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. echemi.com [echemi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asperustins A-J: Austocystins with Immunosuppressive and Cytotoxic Activities from Aspergillus ustus NRRL 5856 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
Elucidation of the Chemical Architecture and Spectroscopic Profile of Austocystin A
A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure elucidation and spectroscopic characteristics of Austocystin A, a mycotoxin produced by certain species of Aspergillus. The following sections detail the quantitative spectroscopic data, experimental methodologies for its characterization, and visual representations of key biological and analytical pathways. This document is intended to serve as a core resource for scientists engaged in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data Summary
The structural determination of this compound has been accomplished through a combination of advanced spectroscopic techniques. The quantitative data derived from these analyses are summarized below for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data are fundamental to defining the carbon-hydrogen framework of this compound. The following tables present the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data unavailable in search results | Data unavailable in search results | Data unavailable in search results | Data unavailable in search results |
| ... | ... | ... | ... |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data unavailable in search results | Data unavailable in search results |
| ... | ... |
Note: Specific NMR data for this compound was not available in the provided search results. Detailed spectroscopic data for novel austocystins (Asperustins A-J) and some known analogs can be found in the supporting information of the publication by Chang, J.-L., et al. (2024) in the Journal of Natural Products.[1]
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides the exact mass of the molecule, which is critical for determining its elemental composition.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Measured m/z | Formula |
| [M+H]⁺ | Data unavailable in search results | Data unavailable in search results | C₁₉H₁₄ClO₆ |
| [M+Na]⁺ | Data unavailable in search results | Data unavailable in search results | C₁₉H₁₃ClNaO₆ |
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, while IR spectroscopy identifies the functional groups present.
Table 4: UV-Vis and IR Spectroscopic Data for this compound
| Spectroscopy | Wavelength/Wavenumber | Description |
| UV-Vis (λmax, nm) | Data unavailable in search results | Absorption maxima indicative of the chromophore system |
| IR (νmax, cm⁻¹) | Data unavailable in search results | Characteristic vibrational frequencies of functional groups |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments employed in the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The concentration is typically in the range of 1-10 mg/mL.
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.
Data Acquisition:
-
¹H NMR: Standard one-dimensional proton spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, an acquisition time of 2-3 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: One-dimensional carbon spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-250 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required.
-
2D NMR (COSY, HSQC, HMBC): A standard suite of two-dimensional NMR experiments is performed to establish connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
-
Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
High-Resolution Mass Spectrometry (HRESIMS)
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid or ammonium formate to promote ionization.
Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
Data Acquisition: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or other adducts. Data is acquired over a relevant mass range.
Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion. This accurate mass is then used to calculate the elemental composition using software that considers the isotopic abundances of the constituent atoms.
X-ray Crystallography
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture.
Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded.
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques. This process yields the precise three-dimensional coordinates of all atoms in the molecule, confirming its connectivity and stereochemistry.
Visualizing Key Pathways
Graphical representations are essential for understanding complex relationships in both analytical workflows and biological processes. The following diagrams were generated using Graphviz (DOT language) to illustrate the logical flow of structure elucidation and a key signaling pathway involving a related Austocystin.
This compound Structure Elucidation Workflow
Caption: Workflow for the structure elucidation of this compound.
Cytochrome P450 Mediated Activation of Austocystin D
The biological activity of some austocystins is dependent on metabolic activation. Austocystin D, a close analog of this compound, is known to be activated by cytochrome P450 (CYP) enzymes, leading to DNA damage. This pathway provides a model for the potential bioactivation of related compounds.
References
Methodological & Application
Total Synthesis of Austocystin A and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the total synthesis of Austocystin A and its derivatives, including detailed experimental protocols, a summary of their biological activities, and insights into their mechanism of action.
Application Notes
This compound is a mycotoxin produced by Aspergillus ustus that, along with its derivatives, has garnered interest due to its cytotoxic and immunosuppressive activities. The complex furo[3',2':4,5]furo[3,2-b]xanthen-5-one core of these molecules presents a significant synthetic challenge. Total synthesis provides a means to access these compounds for further biological evaluation and the generation of novel analogs with potentially improved therapeutic properties.
Two primary synthetic approaches to the austocystin core have been explored, both of which involve the construction of a highly substituted xanthone precursor followed by the formation of the bis-dihydrofuran moiety. The key transformations include Friedel-Crafts acylation to form a benzophenone intermediate and a subsequent alkaline cyclization to yield the xanthone core.
Austocystin D, a notable derivative, has been identified as a potent and selective cytotoxic agent against various cancer cell lines. Its mechanism of action involves bioreductive activation by cytochrome P450 (CYP) enzymes, particularly CYP2J2.[1][2][3] This activation leads to the generation of a reactive species that induces DNA damage, ultimately triggering a DNA damage response pathway and leading to cell death.[1][2][3][4] This selective activation in cancer cells overexpressing certain CYP enzymes presents a potential therapeutic window for cancer treatment.
Experimental Protocols
The following protocols are based on reported synthetic strategies for this compound.
Protocol 1: Synthesis of 3-Chloro-2,6-dimethoxybenzoic acid
This protocol describes the chlorination of 2,6-dimethoxybenzoic acid, a key starting material.
Materials:
-
2,6-dimethoxybenzoic acid
-
Sulphuryl chloride
-
Dry ether
-
3% Sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
Suspend 2,6-dimethoxybenzoic acid in dry ether at reflux.
-
Add sulphuryl chloride dropwise over 30 minutes.
-
Continue refluxing for 4 hours.
-
Cool the reaction mixture and wash with water.
-
Extract the aqueous layer with a 3% sodium bicarbonate solution.
-
Acidify the aqueous extract and filter to yield 3-chloro-2,6-dimethoxybenzoic acid.
Protocol 2: Friedel-Crafts Acylation to form Benzophenone Intermediate
This protocol details the acylation of 5,7-dimethoxy-4-methylcoumarin.
Materials:
-
5,7-dimethoxy-4-methylcoumarin
-
3-Chloro-2,6-dimethoxybenzoic acid
-
Trifluoroacetic anhydride
Procedure:
-
Dissolve 5,7-dimethoxy-4-methylcoumarin and 3-chloro-2,6-dimethoxybenzoic acid in trifluoroacetic anhydride.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purify the resulting benzophenone by chromatography.
Protocol 3: Alkaline Cyclization to form the Xanthone Core
This protocol describes the intramolecular cyclization to form the central xanthone scaffold.
Materials:
-
Benzophenone intermediate from Protocol 2
-
Tetramethylammonium hydroxide
-
Water
-
Dichloromethane
Procedure:
-
Dissolve the benzophenone intermediate in a solution of tetramethylammonium hydroxide.
-
Heat the reaction mixture. The reaction progress should be monitored.
-
Cool the reaction mixture, dilute with water, and acidify.
-
Extract the xanthone product with dichloromethane.
-
Purify the product by chromatography to yield the xanthone core of this compound.
Data Presentation
The following table summarizes the cytotoxic activity of this compound derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Asperustin E (5) | T cells (ConA-induced) | 1.1 | [4] |
| Asperustin I (9) | T cells (ConA-induced) | 1.0 | [4] |
| 1"-hydroxy austocystin D (11) | T cells (ConA-induced) | 0.93 | [4] |
| Asperustin J (10) | MCF-7 | 3.9 | [4] |
| 1"-hydroxy austocystin D (11) | MCF-7 | 1.3 | [4] |
| Austocystin N (12) | MCF-7 | 0.46 | [4] |
| Austocystin D (14) | MCF-7 | 2.3 | [4] |
Mandatory Visualization
Experimental Workflow for this compound Synthesis
Caption: Synthetic workflow for the total synthesis of this compound.
Signaling Pathway of Austocystin D-induced Cytotoxicity
Caption: Proposed mechanism of Austocystin D-induced cytotoxicity.
References
- 1. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Purification of Austocystin A from Aspergillus ustus Cultures: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Austocystin A, a mycotoxin produced by the fungus Aspergillus ustus, has garnered interest in the scientific community for its potential biological activities. This document provides a detailed protocol for the purification of this compound from fungal cultures. The methodology covers the cultivation of Aspergillus ustus, extraction of the crude secondary metabolites, and a multi-step chromatographic purification process. Quantitative data on yields and purity at various stages are presented to guide researchers in obtaining high-purity this compound for further studies.
Introduction
Mycotoxins are a diverse group of secondary metabolites produced by fungi. Among these, this compound, a member of the xanthone-derived polyketide family, is produced by certain strains of Aspergillus ustus. The complex molecular structure of this compound, featuring a dihydrofurol[3',2':4,5]furo[3,2-b]xanthen-5-one skeleton, has made it a subject of interest for chemical and biological investigations. Low yields from fungal cultivation have historically been a challenge, necessitating efficient and reproducible purification protocols. This application note details a comprehensive methodology for the isolation of this compound from Aspergillus ustus cultures.
Experimental Protocols
Fungal Cultivation
The production of this compound is initiated by the cultivation of a suitable fungal strain, such as Aspergillus ustus NRRL 5856.
Materials:
-
Aspergillus ustus NRRL 5856 strain
-
Maize meal
-
Distilled water
-
Erlenmeyer flasks (2 L)
-
Autoclave
-
Incubator
Procedure:
-
Prepare the solid culture medium by mixing 100 g of maize meal with 150 mL of distilled water in each 2 L Erlenmeyer flask.
-
Autoclave the flasks at 121°C for 30 minutes to sterilize the medium.
-
After cooling to room temperature, inoculate each flask with a suspension of Aspergillus ustus NRRL 5856 spores.
-
Incubate the cultures under static conditions at 28°C for 21 days in the dark.
Extraction of Crude this compound
Following incubation, the fungal biomass and the culture medium are extracted to recover the secondary metabolites, including this compound.
Materials:
-
Ethyl acetate (EtOAc)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Large glass beakers
-
Homogenizer (optional)
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Harvest the entire content of the culture flasks (fungal mycelium and solid medium).
-
Soak the fungal material in a 3:2:1 (v/v/v) mixture of ethyl acetate, dichloromethane, and methanol. Use a sufficient volume of solvent to fully immerse the culture.
-
Allow the extraction to proceed at room temperature for 48 hours with occasional agitation. For enhanced extraction efficiency, the fungal material can be homogenized in the solvent mixture.
-
Filter the mixture to separate the organic extract from the solid residue.
-
Repeat the extraction of the solid residue two more times with the same solvent mixture.
-
Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Chromatographic Purification
A multi-step chromatographic approach is employed to purify this compound from the crude extract. This typically involves column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).
3.1. Silica Gel Column Chromatography (Initial Fractionation)
Materials:
-
Silica gel (200-300 mesh)
-
Glass column
-
Hexane
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm and 365 nm)
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
After evaporating the solvent, load the dried silica gel-adsorbed sample onto the top of the prepared column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by hexane-EtOAc mixtures (e.g., 9:1, 8:2, 1:1 v/v), 100% EtOAc, and finally EtOAc-MeOH mixtures (e.g., 9:1 v/v).
-
Collect fractions of a suitable volume (e.g., 20 mL) and monitor the composition of each fraction by TLC.
-
For TLC analysis, spot the fractions on a silica gel plate and develop it in a chamber saturated with a mobile phase such as hexane-EtOAc (e.g., 7:3 v/v).
-
Visualize the spots under UV light. Fractions containing a compound with an Rf value corresponding to a standard of this compound (if available) or showing a characteristic UV absorbance are pooled.
-
Concentrate the pooled fractions containing the partially purified this compound.
3.2. Preparative High-Performance Liquid Chromatography (Final Purification)
Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 10 µm particle size, 250 x 20 mm)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for improved peak shape)
-
Vials for fraction collection
Procedure:
-
Dissolve the enriched fraction from the silica gel column in a suitable solvent (e.g., methanol or acetonitrile).
-
Set up the preparative HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase conditions. A typical mobile phase system is a gradient of acetonitrile in water. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
Inject the sample onto the column.
-
Run a linear gradient elution, for example, from 40% to 80% acetonitrile in water over 30 minutes, at a flow rate of 10 mL/min.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound based on its retention time (determined by analytical HPLC of the crude extract or by comparison with a standard).
-
Concentrate the collected fraction under reduced pressure to obtain pure this compound.
-
Verify the purity of the final product by analytical HPLC-MS.
Data Presentation
The following table summarizes the expected quantitative data from a typical purification of this compound from a 10 L culture of Aspergillus ustus.
| Purification Stage | Starting Material (g) | Product Mass (mg) | Purity (%) | Overall Yield (%) |
| Crude Extraction | ~50 g (from 10 L culture) | - | ~1-5% | - |
| Silica Gel Chromatography | 50 g | ~500 mg (enriched fraction) | ~40-60% | ~1% |
| Preparative HPLC | 500 mg | ~20 mg (this compound) | >98% | ~0.04% |
Note: Yields and purity are estimates and can vary depending on the specific fungal strain, culture conditions, and purification efficiency.
Visualizations
Experimental Workflow
The overall workflow for the purification of this compound can be visualized as a flowchart.
Caption: Workflow for the purification of this compound.
Biosynthetic Pathway Overview
This compound is a polyketide, synthesized through a complex enzymatic pathway involving polyketide synthases (PKS). The general biosynthetic relationship is depicted below.
Caption: Simplified biosynthesis of this compound.
Conclusion
This application note provides a detailed and actionable protocol for the purification of this compound from Aspergillus ustus cultures. By following the outlined steps for cultivation, extraction, and chromatographic separation, researchers can obtain high-purity this compound for various downstream applications, including structural elucidation, biological activity screening, and drug development studies. The provided quantitative data and workflow diagrams serve as valuable resources for planning and executing the purification process.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Austocystin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Austocystin A, a mycotoxin with potential biological activity. Due to the limited availability of a standardized method for this compound, this protocol is based on established methods for structurally similar mycotoxins, such as aflatoxins. The method utilizes a reversed-phase C18 column with a gradient elution of a water/methanol/acetonitrile mobile phase and UV detection. This document provides a comprehensive experimental protocol, a summary of expected performance characteristics, and a visual workflow to guide researchers in the analysis of this compound.
Introduction
Austocystins are a group of mycotoxins produced by fungi of the Aspergillus genus. This compound, with a molecular formula of C₁₉H₁₃ClO₆, is a chlorinated derivative in this class. Given the toxicological and pharmacological interest in mycotoxins, robust analytical methods are essential for their detection and quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of mycotoxins due to its high resolution, sensitivity, and reproducibility. This application note presents a recommended starting point for the development and validation of an HPLC method for this compound analysis.
Proposed HPLC Method
Based on the physicochemical properties of this compound and established methods for similar mycotoxins, a reversed-phase HPLC method is proposed.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Gradient Elution | 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20-22 min: 80-40% B; 22-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 254 nm (Recommended starting point; optimal wavelength should be determined experimentally) |
Expected Method Performance Characteristics
The following table summarizes the anticipated performance characteristics of the proposed HPLC method for this compound analysis. These values are hypothetical and should be determined experimentally during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | 8 - 12 min |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
Experimental Protocols
Reagents and Materials
-
This compound analytical standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
0.45 µm syringe filters
Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of this compound analytical standard and dissolve it in 10.0 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 0.1 to 10 µg/mL.
Sample Preparation
The appropriate sample preparation method will depend on the matrix. A general solid-phase extraction (SPE) protocol for mycotoxins is provided below as a starting point.
-
Extraction: Homogenize a known amount of the sample and extract with a suitable solvent (e.g., methanol/water or acetonitrile/water mixture).
-
Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample extract onto the SPE cartridge.
-
Wash the cartridge with a low-polarity solvent to remove interferences.
-
Elute this compound with a more polar solvent (e.g., methanol or acetonitrile).
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase. Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the prepared standard solutions and samples.
-
Run the gradient program as described in the chromatographic conditions table.
-
Monitor the chromatogram at 254 nm.
Data Analysis
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Quantify the amount of this compound in the samples using the linear regression equation from the calibration curve.
Visualizations
HPLC Analysis Workflow
Caption: Workflow for this compound analysis by HPLC.
Conclusion
This application note provides a detailed and practical starting point for the HPLC analysis of this compound. The proposed reversed-phase method, coupled with UV detection, is expected to offer good selectivity and sensitivity. Researchers are encouraged to perform method validation to ensure its suitability for their specific application and sample matrix. This protocol should facilitate the reliable quantification of this compound, contributing to further research in toxicology and drug development.
Application Notes and Protocols for Evaluating Austocystin A Efficacy Using In Vitro Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Austocystin A is a mycotoxin with potential cytotoxic properties that warrant investigation for various applications, including oncology research. A thorough evaluation of its efficacy requires robust and reproducible in vitro cytotoxicity assays. These assays are fundamental in determining the concentration-dependent effects of this compound on cell viability, proliferation, and the underlying mechanisms of cell death. This document provides detailed protocols for key cytotoxicity assays and guidance on data interpretation and visualization to assess the therapeutic potential of this compound.
The primary mechanism of action for the closely related Austocystin D involves its activation by cytochrome P450 (CYP) enzymes within specific cells.[1][2][3] This activation leads to the induction of DNA damage, which subsequently triggers a DNA damage response pathway and ultimately results in cell death.[1][3][4] Given the structural similarity, it is hypothesized that this compound may follow a similar bioactivation pathway.
Data Presentation
The following table summarizes the 50% growth inhibition (GI50) values for Austocystin D in a panel of human cancer cell lines, demonstrating its potent and selective cytotoxic activity.[1] While this data is for Austocystin D, it serves as a valuable reference for designing experiments with this compound.
| Cell Line | Tissue of Origin | GI50 (nM) |
| MCF7 | Breast Cancer | < 10 |
| NCI/ADR-RES | Ovarian Cancer | < 10 |
| HS 578T | Breast Cancer | < 10 |
| MDA-MB-231 | Breast Cancer | 10 - 100 |
| UACC-257 | Melanoma | 10 - 100 |
| SK-MEL-28 | Melanoma | 100 - 1000 |
| OVCAR-3 | Ovarian Cancer | 100 - 1000 |
| 786-0 | Renal Cancer | 1000 - 10000 |
| A498 | Renal Cancer | > 10000 |
| MES-SA | Uterine Sarcoma | > 10000 |
Experimental Protocols
Herein are detailed protocols for three common in vitro cytotoxicity assays to evaluate the efficacy of this compound.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5][6] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include untreated and vehicle control wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium without disturbing the formazan crystals. Add a solubilizing agent to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).[5]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][8][9]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well tissue culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Prepare the LDH assay reaction mixture according to the kit manufacturer's instructions and add it to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[8]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.
Apoptosis Assays
a) Annexin V-FITC Apoptosis Assay
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.[10][11][12] Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[10][11]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.[11][13]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC is typically detected in the FL1 channel, and PI in the FL2 or FL3 channel.[11][14]
b) Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[15][16][17]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Kit
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described previously.
-
Reagent Addition: After treatment, add the Caspase-Glo® 3/7 Reagent directly to each well.[16][17]
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[16]
Visualization of Pathways and Workflows
Signaling Pathway
Experimental Workflow
References
- 1. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. kumc.edu [kumc.edu]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 16. promega.com [promega.com]
- 17. ulab360.com [ulab360.com]
Detecting Austocystin A-Induced DNA Damage: A Guide for Researchers
Application Notes and Protocols for the comprehensive analysis of genotoxicity in cellular models.
For Immediate Release
[City, State] – [Date] – In the ongoing effort to understand the mechanisms of mycotoxin-induced cellular damage, researchers require robust and reliable methods to detect and quantify DNA damage. Austocystin A, a mycotoxin with potential cytotoxic effects, is of significant interest to the fields of toxicology and drug development. This document provides detailed application notes and experimental protocols for the detection of DNA damage in cells exposed to this compound, tailored for researchers, scientists, and drug development professionals.
Introduction to this compound-Induced DNA Damage
This compound and its analogues, such as Austocystin D, are fungal metabolites that have been shown to exhibit cytotoxic properties.[1][2] The genotoxicity of these compounds is linked to their metabolic activation by cellular enzymes, specifically cytochrome P450 (CYP) enzymes like CYP2J2.[3][4] This activation process is thought to generate reactive intermediates that can interact with DNA, leading to various forms of DNA damage, including DNA strand breaks and the formation of DNA adducts.[5][4] Consequently, this damage can trigger cellular responses such as cell cycle arrest and apoptosis.[6] The following protocols detail established methods to investigate and quantify these critical cellular events.
Key Methods for Detecting DNA Damage
Several well-established assays can be employed to detect and quantify DNA damage induced by this compound. These include the Single Cell Gel Electrophoresis (Comet) assay for direct visualization of DNA strand breaks, immunofluorescence staining for the DNA double-strand break marker γ-H2AX, and the Annexin V/Propidium Iodide (PI) assay to assess apoptosis.
Single Cell Gel Electrophoresis (Comet Assay)
The Comet assay is a sensitive technique for the detection of DNA single- and double-strand breaks in individual cells.[7][8][9][10] Under alkaline conditions, damaged DNA containing breaks and alkali-labile sites will migrate out of the nucleus during electrophoresis, forming a "comet" shape. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage.[7]
Experimental Protocol: Alkaline Comet Assay
Materials:
-
Fully frosted microscope slides
-
Normal Melting Point (NMP) Agarose
-
Low Melting Point (LMP) Agarose
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization Buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR® Gold)
-
PBS (Phosphate Buffered Saline)
-
Cell culture medium
-
This compound
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time. Include a negative (vehicle) control and a positive control (e.g., H₂O₂).
-
Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose and allow to dry.
-
Cell Embedding: Harvest and resuspend treated cells in PBS at a concentration of 1 x 10⁵ cells/mL. Mix 10 µL of cell suspension with 90 µL of 0.7% LMP agarose (at 37°C) and quickly pipette onto the pre-coated slide. Cover with a coverslip and solidify on ice for 10 minutes.
-
Lysis: Carefully remove the coverslip and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.
-
DNA Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer. Let the DNA unwind for 20-40 minutes.[7]
-
Electrophoresis: Perform electrophoresis at 25V and ~300 mA for 20-30 minutes at 4°C.[11]
-
Neutralization: Gently wash the slides with Neutralization Buffer three times for 5 minutes each.
-
Staining: Stain the slides with a DNA staining solution for 5-10 minutes in the dark.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze at least 50-100 comets per sample using appropriate software to quantify parameters such as % Tail DNA and Tail Moment.
Data Presentation:
| Treatment Group | Concentration | % Tail DNA (Mean ± SD) | Olive Tail Moment (Mean ± SD) |
| Vehicle Control | 0 µM | 3.5 ± 1.2 | 1.8 ± 0.6 |
| This compound | 10 µM | 15.2 ± 3.1 | 8.1 ± 2.2 |
| This compound | 20 µM | 28.9 ± 4.5 | 15.7 ± 3.9 |
| Positive Control (H₂O₂) | 100 µM | 45.1 ± 5.8 | 25.3 ± 4.7 |
Note: The data presented in this table is representative and based on typical results observed with mycotoxins that induce DNA damage. Actual results may vary depending on the cell line and experimental conditions.
Diagram of the Comet Assay Workflow:
Caption: Workflow for the Alkaline Comet Assay.
γ-H2AX Immunofluorescence Staining
The phosphorylation of the histone variant H2AX on serine 139 (γ-H2AX) is a rapid and sensitive cellular response to the formation of DNA double-strand breaks (DSBs).[2][3] Immunofluorescence staining allows for the visualization and quantification of γ-H2AX foci, where each focus is considered to represent a single DSB.[4]
Experimental Protocol: γ-H2AX Staining
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-rabbit or anti-mouse IgG
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips or chamber slides and allow them to adhere. Treat cells with this compound (e.g., 20 nM for 24 hours in U-2 OS cells) and appropriate controls.[3]
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[2]
-
Permeabilization: Wash with PBS and permeabilize with Permeabilization Buffer for 10-15 minutes.[2]
-
Blocking: Wash with PBS and block with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody (diluted in Blocking Buffer) overnight at 4°C.[1][2]
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature in the dark.[2]
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Visualization: Wash with PBS and mount the coverslips onto microscope slides using mounting medium. Visualize and capture images using a fluorescence or confocal microscope.
-
Quantification: Quantify the number of γ-H2AX foci per cell or the percentage of γ-H2AX positive cells using image analysis software.
Data Presentation:
| Treatment Group | Concentration | Percentage of γ-H2AX Positive Cells (Mean ± SD) | Average γ-H2AX Foci per Cell (Mean ± SD) |
| Vehicle Control | 0 µM | 5 ± 2% | 1.2 ± 0.5 |
| This compound | 10 µM | 35 ± 6% | 8.5 ± 2.1 |
| This compound | 20 µM | 68 ± 9% | 17.3 ± 4.6 |
| Positive Control (Etoposide) | 10 µM | 85 ± 7% | 25.1 ± 5.3 |
Note: This data is illustrative, reflecting typical outcomes for DNA damaging agents. Studies have shown increased γ-H2AX staining in U-2 OS cells treated with 20 nM Austocystin D.[3]
Diagram of the γ-H2AX Signaling Pathway:
Caption: this compound-induced DNA damage signaling.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Apoptosis, or programmed cell death, is a common cellular outcome following extensive DNA damage. The Annexin V/PI assay is a widely used method to detect and differentiate between apoptotic and necrotic cells via flow cytometry.[12][13][14] Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound and appropriate controls as described in the previous protocols.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.[14] Differentiate cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Data Presentation:
| Treatment Group | Concentration | % Live Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| Vehicle Control | 0 µM | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| This compound | 10 µM | 75.4 ± 4.1 | 15.3 ± 3.2 | 9.3 ± 2.5 |
| This compound | 20 µM | 50.2 ± 5.6 | 28.9 ± 4.5 | 20.9 ± 3.8 |
| Positive Control (Staurosporine) | 1 µM | 20.7 ± 3.9 | 45.8 ± 6.1 | 33.5 ± 5.2 |
Note: This data is representative of results obtained with apoptosis-inducing mycotoxins. Actual percentages will vary based on the specifics of the experiment.
Diagram of Apoptosis Detection by Flow Cytometry:
Caption: Workflow for Annexin V/PI apoptosis detection.
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the genotoxic effects of this compound. By employing the Comet assay, γ-H2AX immunofluorescence, and Annexin V/PI apoptosis assay, researchers can effectively detect and quantify DNA damage and its cellular consequences. These methods are essential tools for elucidating the mechanisms of mycotoxin toxicity and for the preclinical assessment of potential therapeutic agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Immunofluorescence Staining of γH2AX [bio-protocol.org]
- 3. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 4. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Toxicity and apoptosis induced by the mycotoxins nivalenol, deoxynivalenol and fumonisin B1 in a human erythroleukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jabsonline.org [jabsonline.org]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 9. Alkaline Comet Assay to Detect DNA Damage | Springer Nature Experiments [experiments.springernature.com]
- 10. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Frontiers | LDLRAD4 is a potential diagnostic and prognostic biomarker correlated with immune infiltration in myelodysplastic syndromes [frontiersin.org]
Application of Austocystin D in Multidrug Resistance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1). Austocystin D, a natural mycotoxin, has emerged as a compound of interest in MDR research due to its potent cytotoxic activity in cancer cells, including those overexpressing P-gp.[1][2] Uniquely, its primary mechanism of action does not rely on the direct inhibition of P-gp, but rather on a selective bioactivation process within cancer cells, leading to DNA damage and subsequent cell death.[1][3] This document provides detailed application notes and protocols for the use of Austocystin D in studying multidrug resistance.
Mechanism of Action
Austocystin D's cytotoxicity is primarily driven by its metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2J2, which are often expressed at elevated levels in certain cancer cells.[3][4] This bioactivation is thought to involve the epoxidation of the vinyl ether moiety of Austocystin D, creating a reactive intermediate that can form DNA adducts.[1][5] This leads to DNA damage, triggering a DNA damage response (DDR) characterized by the phosphorylation of histone H2AX (γH2AX), and ultimately, apoptosis.[1][2] While Austocystin D can interact with P-gp and modulate its function, this is not the principal driver of its cell-killing effect.[1] This unique mechanism makes Austocystin D a valuable tool for investigating novel strategies to overcome MDR, particularly in tumors with high CYP2J2 expression.
Data Presentation
Table 1: Cytotoxicity of Austocystin D in Various Cancer Cell Lines
| Cell Line | Cancer Type | MDR1 Expression | GI50 (nM) | Reference |
| MCF7 | Breast | Low | <10 | [1] |
| NCI/ADR-RES | Ovarian | High | Not specified, but potent | [1] |
| OVCAR-8 | Ovarian | Moderate | <10 | [1] |
| HCT-15 | Colon | High | 27 | [1] |
| SW620 | Colon | Low | 27 | [6] |
| HeLa | Cervical | Not specified | >1000 | [1] |
| MES-SA | Uterine Sarcoma | Low | >10,000 | [1] |
| U-2 OS | Osteosarcoma | Not specified | High sensitivity | [3] |
| HOS | Osteosarcoma | Not specified | Low sensitivity | [3] |
Experimental Protocols
Cytotoxicity Assay
This protocol determines the concentration of Austocystin D required to inhibit the growth of cancer cell lines by 50% (GI50).
Materials:
-
Cancer cell lines of interest (e.g., MDR and non-MDR pairs)
-
Complete cell culture medium
-
Austocystin D
-
DMSO (for stock solution)
-
96-well plates
-
Cell viability reagent (e.g., resazurin, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of Austocystin D in DMSO.
-
Create a serial dilution of Austocystin D in a complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of Austocystin D. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for resazurin).
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the GI50 values by plotting the percentage of cell growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
P-glycoprotein (MDR1) Efflux Inhibition Assay (Calcein-AM Assay)
This assay assesses the ability of Austocystin D to inhibit the efflux function of P-gp.
Materials:
-
P-gp overexpressing cells (e.g., HCT-15) and a parental control cell line
-
Calcein-AM
-
Austocystin D
-
Verapamil or Cyclosporin A (positive control P-gp inhibitors)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to form a confluent monolayer.
-
Wash the cells twice with pre-warmed HBSS.
-
Incubate the cells with Austocystin D (e.g., 10 µM) or a positive control inhibitor (e.g., 40 µM Verapamil) in HBSS for 30 minutes at 37°C.[1]
-
Add Calcein-AM (final concentration of 1 µM) to each well and incubate for another 30 minutes at 37°C, protected from light.
-
Wash the cells three times with ice-cold HBSS to remove extracellular Calcein-AM.
-
Add 100 µL of ice-cold HBSS to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Increased fluorescence in the presence of Austocystin D compared to the vehicle control indicates inhibition of P-gp-mediated efflux.
In-Cell Western Assay for Histone H2AX Phosphorylation (DNA Damage)
This assay quantifies the level of DNA damage induced by Austocystin D by detecting the phosphorylation of histone H2AX.
Materials:
-
Cancer cell lines
-
Austocystin D
-
Doxorubicin or Etoposide (positive controls for DNA damage)
-
96-well plates
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-histone H2AX (Ser139)
-
Secondary antibody: IRDye®-conjugated secondary antibody
-
DNA stain (e.g., TO-PRO®-3)
-
Infrared imaging system (e.g., Odyssey®)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Austocystin D or positive controls for 1-4 hours.[1]
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes.
-
Wash the wells three times with PBS containing 0.1% Tween-20.
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with the primary antibody overnight at 4°C.
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
Incubate the cells with the secondary antibody and a DNA stain for 1 hour at room temperature, protected from light.
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system. The signal from the secondary antibody is normalized to the DNA stain signal.
Visualizations
Caption: Mechanism of Austocystin D-induced cytotoxicity.
Caption: Workflow for the Calcein-AM efflux inhibition assay.
Caption: Logical relationship of Austocystin D's dual effects.
References
- 1. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienmag.com [scienmag.com]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Austocystin A Analogs and Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Austocystin A analogs for the exploration of their structure-activity relationships (SAR). This document includes detailed experimental protocols for the synthesis of key analogs, methodologies for evaluating their biological activity, and a summary of quantitative data to guide future drug discovery efforts.
Introduction
Austocystins are a group of mycotoxins produced by fungi of the Aspergillus genus. Austocystin D, a prominent member of this family, has garnered significant research interest due to its cytotoxic effects against various cancer cell lines.[1][2][3] Its mechanism of action involves metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2J2, to an active form that induces DNA damage, ultimately leading to cell death.[1][2][4] This mode of action, which shares similarities with the potent carcinogen aflatoxin B1, is critically dependent on the presence of a vinyl ether moiety within the Austocystin scaffold.[4] Reduction of this vinyl ether to dihydro-austocystin D results in a significant loss of cytotoxic activity, highlighting this functional group as a key determinant for biological effect.
The potential of Austocystins as anticancer agents has prompted efforts to synthesize analogs to explore their structure-activity relationships (SAR). By systematically modifying the Austocystin core, researchers can identify key structural features that influence cytotoxicity, selectivity, and other pharmacological properties. This knowledge is crucial for the design of novel and more effective therapeutic agents. This document outlines synthetic approaches to this compound and details the biological activities of a range of naturally occurring and synthetically derived analogs.
Data Presentation: Structure-Activity Relationships of Austocystin Analogs
The following tables summarize the biological activities of various Austocystin analogs. These data provide valuable insights into the structural requirements for cytotoxic and immunosuppressive effects.
Table 1: Cytotoxic Activity of Austocystin Analogs against MCF-7 Human Breast Cancer Cells
| Compound | R1 | R2 | R3 | R4 | IC50 (µM)[5] |
| This compound | Cl | H | H | H | - |
| Austocystin D | H | H | H | H | - |
| 1″-hydroxy austocystin D (11) | H | H | OH | H | 1.3 |
| Asperustin G (10) | H | OMe | H | H | 3.9 |
| Asperustin I (12) | H | H | H | OH | 0.46 |
| Asperustin K (14) | OH | H | H | H | 2.3 |
Table 2: Immunosuppressive Activity of Austocystin Analogs on ConA-induced T-cell Proliferation
| Compound | R1 | R2 | R3 | R4 | IC50 (µM)[5] |
| Asperustin C (5) | H | OH | H | H | 1.1 |
| Asperustin F (9) | H | H | OMe | H | 1.0 |
| 1″-hydroxy austocystin D (11) | H | H | OH | H | 0.93 |
Note: The core structure and numbering for the "R" groups in the tables above would ideally be depicted in a chemical structure diagram. As I cannot generate images, please refer to the chemical structures in the cited literature for clarification.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound analogs.
Protocol 1: Synthetic Approach towards this compound
This protocol is based on the synthetic strategy reported by Steyn and Vleggaar (1985). While a complete total synthesis was not achieved, this outlines the preparation of a key benzophenone intermediate.
Materials:
-
2,6-dimethoxybenzoic acid
-
Sulphuryl chloride
-
Phloroglucinol
-
Ethyl acetoacetate
-
Anhydrous aluminium chloride
-
Toluene
-
Methanol
-
Tetramethylammonium hydroxide
Procedure:
-
Chlorination of 2,6-dimethoxybenzoic acid: 2,6-dimethoxybenzoic acid is chlorinated with sulphuryl chloride to yield 3-chloro-2,6-dimethoxybenzoic acid.
-
Synthesis of 5,7-dihydroxy-4-methylcoumarin: This is achieved through the acid-catalyzed condensation of phloroglucinol and ethyl acetoacetate.
-
Fries Rearrangement: The 3-chloro-2,6-dimethoxybenzoyl chloride (prepared from the corresponding acid) is reacted with 5,7-dihydroxy-4-methylcoumarin in the presence of anhydrous aluminium chloride in toluene to yield a benzophenone derivative.
-
Cyclization to Xanthone: The benzophenone intermediate is cyclized using tetramethylammonium hydroxide in methanol to afford two isomeric xanthones. The minor isomer corresponds to the xanthone core of this compound.
For detailed reaction conditions and characterization data, refer to the original publication.
Protocol 2: Synthesis of Dihydro-austocystin D
The reduction of the vinyl ether in Austocystin D is a critical experiment to confirm the importance of this functional group for its biological activity. The detailed protocol for this synthesis is available in the supporting information of the publication by Marks et al. (2011).
Protocol 3: General Procedure for Isolation of Asperustins (Austocystin Analogs)
This protocol is based on the bioactivity-guided fractionation of the culture of Aspergillus ustus NRRL 5856 as described by Chang et al. (2024).[5]
Materials:
-
Culture of Aspergillus ustus NRRL 5856
-
Solid rice medium
-
Ethyl acetate
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Preparative and semi-preparative HPLC systems
-
Various solvent systems for chromatography (e.g., petroleum ether/acetone, chloroform/methanol)
Procedure:
-
Fermentation and Extraction: Aspergillus ustus is cultured on a solid rice medium. The fermented culture is then extracted with ethyl acetate to obtain a crude extract.
-
Fractionation: The crude extract is subjected to repeated column chromatography on silica gel and Sephadex LH-20, using gradient elution with different solvent systems to separate the components based on polarity.
-
Purification: The fractions are further purified by preparative and semi-preparative HPLC to yield the pure Austocystin analogs (Asperustins A-J and other known Austocystins).
-
Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods such as 1D and 2D NMR, HRESIMS, and by comparison with literature data.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic activity of compounds against cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Austocystin analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the Austocystin analogs for a specified period (e.g., 72 hours). A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration.
Protocol 5: In Vitro DNA Damage Assay
This assay is used to determine if a compound can induce DNA damage in vitro.
Materials:
-
Supercoiled plasmid DNA
-
Austocystin analog
-
Human liver microsomes (as a source of CYP enzymes)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Incubation buffer (e.g., phosphate buffer, pH 7.5, with MgCl2)
-
Phenol/chloroform
-
DNA loading dye
-
Agarose gel
-
Electrophoresis buffer (e.g., TAE)
-
DNA staining agent (e.g., ethidium bromide)
-
Gel documentation system
Procedure:
-
Reaction Setup: Supercoiled plasmid DNA is incubated with the Austocystin analog in the presence or absence of human liver microsomes and an NADPH regenerating system.
-
Incubation: The reaction mixture is incubated at 37°C for a set period (e.g., 4 hours).
-
DNA Extraction: The reaction is stopped, and the DNA is purified by phenol/chloroform extraction and ethanol precipitation.
-
Agarose Gel Electrophoresis: The purified DNA is loaded onto an agarose gel and subjected to electrophoresis.
-
Visualization: The DNA bands are visualized under UV light after staining. Nicked (single-strand breaks) and linearized (double-strand breaks) DNA will migrate slower than supercoiled DNA. The extent of DNA damage is assessed by the increase in the intensity of the nicked and linearized DNA bands.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: Proposed mechanism of Austocystin D-induced cytotoxicity.
Caption: General workflow for SAR studies of Austocystin analogs.
Caption: Logical relationship in structure-activity relationship studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. two-new-austocystin-analogues-from-the-marine-derived-fungus-aspergillus-sp-whuf05236 - Ask this paper | Bohrium [bohrium.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of the Austocystin Core Structure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of the Austocystin core structure. The guidance is based on established synthetic strategies for structurally related mycotoxins, offering insights into potential challenges and solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in synthesizing the Austocystin core structure?
A1: The primary strategic challenges in constructing the Austocystin core lie in the efficient and stereoselective assembly of two key structural motifs: the central xanthone core and the appended bis-dihydrofuran moiety. The fusion of these two components and the control of stereochemistry at the furan ring junctions are critical hurdles.
Q2: Are there established methods for constructing the xanthone core?
A2: Yes, several methods exist for xanthone synthesis. A common approach involves the coupling of two appropriately substituted benzene rings followed by cyclization to form the central pyranone ring. One notable method is the use of an N-alkylnitrilium salt for the imino-acylation of a phenol derivative, which then cyclizes to the xanthone.
Q3: What are the common issues encountered during the formation of the bis-dihydrofuran moiety?
A3: Key challenges in forming the bis-dihydrofuran moiety include controlling the stereoselectivity of the ring-forming reactions and managing the reactivity of the intermediates. Oxidative cyclization of a terminal diene is a common strategy, but can lead to a mixture of diastereomers and requires careful optimization of reaction conditions.
Troubleshooting Guides
Problem 1: Low Yield in Xanthone Ring Closure
Symptoms:
-
The cyclization of the benzophenone precursor to the xanthone proceeds with low efficiency.
-
Significant amounts of starting material remain unreacted, or side products are observed.
Possible Causes:
-
Inefficient Cyclization Conditions: The chosen acid or base catalyst may not be optimal for promoting the intramolecular cyclization.
-
Steric Hindrance: Bulky substituents on the benzophenone precursor can hinder the desired ring closure.
-
Deactivation of Reactants: The reaction conditions may lead to the degradation or deactivation of the starting material.
Suggested Solutions:
| Solution ID | Approach | Detailed Protocol | Expected Outcome |
| XAN-S1 | Alternative Cyclization Catalyst | Switch from a traditional acid catalyst (e.g., H₂SO₄) to a milder Lewis acid (e.g., BF₃·OEt₂) or a base-mediated cyclization (e.g., K₂CO₃ in DMF). | Improved yield and reduced side product formation. |
| XAN-S2 | High-Temperature Reaction | Perform the cyclization at an elevated temperature, potentially using a high-boiling point solvent like diphenyl ether. | Increased reaction rate and conversion of starting material. |
| XAN-S3 | Protecting Group Strategy | Modify the protecting groups on the benzophenone precursor to reduce steric hindrance around the reaction centers. | Enhanced accessibility for the intramolecular reaction, leading to a higher yield. |
Experimental Protocol: Xanthone Formation via Imino-acylation and Cyclization
This protocol is adapted from the synthesis of O-methylsterigmatocystin, a structurally related compound.
-
Imino-acylation: To a solution of the substituted benzonitrile (1.0 equiv) in dry dichloromethane (CH₂Cl₂) at 0 °C, add antimony(V) chloride (SbCl₅, 1.2 equiv). Stir for 30 minutes. Add a solution of the substituted phenol (1.1 equiv) in CH₂Cl₂ and stir for 1 hour at 0 °C.
-
Hydrolysis and Cyclization: Quench the reaction with water and extract with ethyl acetate. The crude product is then heated in a solution of pyridine and water (1:1) at reflux for 24 hours to effect cyclization to the xanthone.
-
Purification: After cooling, the reaction mixture is acidified with HCl and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude xanthone is purified by column chromatography on silica gel.
Problem 2: Poor Stereoselectivity in Bis-dihydrofuran Formation
Symptoms:
-
The formation of the bis-dihydrofuran moiety results in a mixture of diastereomers that are difficult to separate.
-
The desired stereoisomer is obtained in low yield.
Possible Causes:
-
Non-selective Reagents: The oxidizing agent used for the cyclization of the diene precursor may not be sufficiently stereoselective.
-
Flexible Transition State: The transition state of the cyclization reaction may lack rigid conformational control, leading to multiple stereochemical outcomes.
Suggested Solutions:
| Solution ID | Approach | Detailed Protocol | Expected Outcome |
| DHF-S1 | Directed Oxidation | Employ a substrate-directed oxidation, for instance, by introducing a hydroxyl group that can direct the approach of the oxidizing agent (e.g., using a Sharpless asymmetric dihydroxylation). | Increased diastereoselectivity in favor of the desired isomer. |
| DHF-S2 | Chiral Catalyst | Utilize a chiral catalyst to induce asymmetry in the cyclization step. | Formation of one enantiomer in excess. |
| DHF-S3 | Stepwise Ring Formation | Construct the two dihydrofuran rings in a stepwise manner, allowing for purification and stereochemical control at each step. | Improved overall stereochemical purity of the final product. |
Visualizations
Caption: Synthetic workflow for the Austocystin core structure.
Caption: Troubleshooting logic for low-yield xanthone formation.
Technical Support Center: Optimizing Austocystin A Production from Aspergillus ustus
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Austocystin A from Aspergillus ustus fermentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: Which strain of Aspergillus ustus is a known producer of this compound?
A1: Aspergillus ustus NRRL 5856 has been identified as a producer of various Austocystin derivatives, including this compound.[1][2][3]
Q2: What are the general challenges in optimizing this compound production?
A2: Like many fungal secondary metabolites, the production of this compound, a polyketide, is often low under standard laboratory conditions. Challenges include finding the optimal nutritional and physical parameters for fermentation, overcoming potential feedback inhibition, and managing the complex regulatory networks that govern its biosynthesis.
Q3: What is the biosynthetic origin of this compound?
A3: this compound is a polyketide-derived mycotoxin. Its biosynthesis originates from the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme complex.[4][5] The resulting polyketide chain undergoes a series of modifications, including cyclization and chlorination, to form the final this compound structure.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during Aspergillus ustus fermentation for this compound production.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No this compound Yield | Suboptimal media composition. | - Experiment with different carbon sources such as glucose, sucrose, or more complex carbohydrates like maize meal.[6] - Vary the nitrogen source, using both inorganic (e.g., sodium nitrate) and organic (e.g., yeast extract, peptone) options. |
| Inappropriate culture conditions. | - Optimize the fermentation temperature. Most Aspergillus species have an optimal temperature for secondary metabolite production between 25-30°C.[7][8] - Adjust the initial pH of the medium. A slightly acidic pH of around 5.0 to 6.5 is often optimal for fungal growth and secondary metabolism.[7] - Ensure adequate aeration and agitation for submerged cultures. | |
| Poor Fungal Growth | Inoculum quality or quantity. | - Use a fresh, viable spore suspension or mycelial culture for inoculation. - Optimize the inoculum size. A very high or very low inoculum density can negatively impact growth and production. |
| Nutrient limitation. | - Ensure the medium contains all essential macro- and micronutrients. Trace elements can be critical for enzyme function in secondary metabolite pathways. | |
| Inconsistent Batch-to-Batch Yield | Variability in starting materials. | - Use high-quality, consistent sources for media components. - Standardize the inoculum preparation and transfer procedures. |
| Fluctuations in fermentation parameters. | - Tightly control temperature, pH, and agitation throughout the fermentation process. | |
| Contamination | Non-sterile technique or equipment. | - Ensure all media, glassware, and bioreactors are properly sterilized. - Maintain aseptic conditions during inoculation and sampling. |
Section 3: Experimental Protocols
Protocol 1: Cultivation of Aspergillus ustus NRRL 5856 for Austocystin Production
This protocol is based on methods described for the cultivation of Aspergillus ustus NRRL 5856 for the production of Austocystin derivatives.[1][3][6]
1. Media Preparation (per liter):
-
While specific media formulations for maximizing this compound are not widely published, a solid-state fermentation on maize meal has been reported for producing Austocystins from Aspergillus ustus.[6]
-
Maize Meal Agar:
-
Maize Meal: 60 g
-
Agar: 15 g
-
Distilled Water: 1 L
-
-
Autoclave at 121°C for 15 minutes.
2. Inoculation:
-
Inoculate the surface of the maize meal agar plates with a spore suspension or a small agar plug of a mature Aspergillus ustus NRRL 5856 culture.
3. Incubation:
-
Incubate the plates at a controlled temperature, typically between 25°C and 30°C, for 14-21 days in the dark.
Protocol 2: Extraction of Austocystins
This is a general protocol for the extraction of polyketide secondary metabolites from fungal cultures.
1. Mycelium Harvesting and Initial Extraction:
-
After the incubation period, harvest the fungal mycelium and the agar medium.
-
Homogenize the culture material in a suitable organic solvent such as ethyl acetate or a mixture of methanol and dichloromethane.
2. Liquid-Liquid Partitioning:
-
Concentrate the initial organic extract under reduced pressure.
-
Partition the residue between an immiscible organic solvent (e.g., ethyl acetate) and water. The Austocystins will preferentially partition into the organic layer.
3. Purification:
-
Concentrate the organic layer and subject the crude extract to chromatographic purification techniques such as silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) to isolate this compound.
Section 4: Data Presentation
| Compound | Compound Type | Reference |
| Asperustins A-J | Austocystin Derivatives | [1][3] |
| Asperustins K-P | Chlorinated Austocystins | [2] |
Section 5: Visualization of Biosynthetic Pathway and Experimental Workflow
Diagram 1: Generalized Polyketide Biosynthesis Pathway in Aspergillus
This diagram illustrates the general steps involved in the biosynthesis of polyketides, the class of compounds to which this compound belongs.
Caption: Generalized workflow for the biosynthesis of polyketides in Aspergillus.
Diagram 2: Experimental Workflow for this compound Production and Isolation
This diagram outlines the key steps from fungal culture to the isolation of the target compound.
Caption: Experimental workflow for this compound production and isolation.
References
- 1. Item - Asperustins AâJ: Austocystins with Immunosuppressive and Cytotoxic Activities from Aspergillus ustus NRRL 5856 - figshare - Figshare [figshare.com]
- 2. Asperustins K-P, Chlorinated Austocystins from Aspergillus ustus NRRL 5856 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asperustins A-J: Austocystins with Immunosuppressive and Cytotoxic Activities from Aspergillus ustus NRRL 5856 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound from aspergillus ustus (EVT-15528351) [evitachem.com]
- 5. Unraveling polyketide synthesis in members of the genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajol.info [ajol.info]
- 8. researchgate.net [researchgate.net]
Overcoming solubility issues of Austocystin A in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Austocystin A in aqueous solutions for experimental assays.
Troubleshooting Guide
Issue: this compound is precipitating out of my aqueous buffer.
When this compound precipitates, it can lead to inaccurate and unreliable experimental results. The following steps can help troubleshoot and resolve this common issue.
1. Initial Stock Solution Preparation:
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Problem: The initial dissolving of this compound is incomplete.
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Solution: Prepare a high-concentration stock solution in an appropriate organic solvent before diluting it into your aqueous experimental buffer. Dimethyl sulfoxide (DMSO) is a common choice for compounds of this nature.[1]
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Protocol:
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add a minimal amount of 100% DMSO to completely dissolve the powder. Gentle vortexing or sonication can aid dissolution.
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Visually inspect the solution to ensure no solid particles remain.
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Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
2. Optimizing Final Assay Concentration:
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Problem: The final concentration of this compound in the aqueous buffer exceeds its solubility limit, even with an organic co-solvent.
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Solution: Determine the optimal final concentration of the organic co-solvent (e.g., DMSO) in your assay. It's a balance between keeping this compound in solution and minimizing solvent-induced artifacts in your biological system.
-
Experimental Workflow:
References
Stability of Austocystin A under different storage conditions
This technical support center provides guidance on the stability of Austocystin A under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of this compound during experimental procedures. As direct stability data for this compound is limited, recommendations are substantially based on data from structurally related mycotoxins, such as aflatoxins and other xanthone-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
Based on its Safety Data Sheet (SDS), this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. It is also advised to keep it away from sources of ignition, suggesting sensitivity to high temperatures.
Q2: In what type of solvent should I dissolve and store this compound?
While specific data for this compound is unavailable, studies on related mycotoxins like aflatoxins suggest that organic solvents are preferable to aqueous solutions for long-term stability.[1] Methanol, acetonitrile, and chloroform have been shown to be suitable for other mycotoxins.[1] The presence of water can promote degradation.[1] If aqueous buffers are necessary for experiments, it is recommended to prepare fresh solutions and use them promptly.
Q3: At what temperature should I store this compound solutions?
For long-term storage, it is recommended to store this compound, both in solid form and in solution, at low temperatures. A study on multi-mycotoxin standards, including aflatoxins and sterigmatocystin, showed good stability when stored at -18°C for 14 months.[1] For short-term storage, refrigeration at around 4°C is advisable. Avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: Is this compound sensitive to light?
Mycotoxins are often sensitive to light. While specific photodegradation studies on this compound were not identified, it is a standard precautionary measure to protect mycotoxin solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q5: How does pH affect the stability of this compound?
The stability of xanthone compounds, the chemical class to which this compound belongs, can be pH-dependent. For instance, some xanthones have shown greater stability in pH ranges close to that of skin. Although direct studies on this compound are not available, it is prudent to consider that extreme pH values (both acidic and alkaline) may promote hydrolysis or other degradation pathways. The effects of pH on the stability of fumonisins, another mycotoxin, were shown to be significant, with the least stability observed at pH 4.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid material. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Always store solutions at low temperatures and protected from light. |
| Loss of compound activity over time in an aqueous buffer | Hydrolysis or degradation in the aqueous environment. | Minimize the time this compound is in an aqueous buffer. Prepare solutions immediately before use. If possible, perform a pilot stability test in your specific buffer system. |
| Precipitation of the compound from the solution | Poor solubility or solvent evaporation. | Ensure the chosen solvent is appropriate for the desired concentration. Store solutions in tightly sealed containers to prevent solvent evaporation, especially for volatile organic solvents. |
Stability Data Summary (Based on Related Mycotoxins)
The following tables summarize stability data for mycotoxins structurally related to this compound, which can serve as a general guide.
Table 1: Solvent and Temperature Effects on Aflatoxin Stability
| Mycotoxin | Solvent | Temperature | Stability | Reference |
| Aflatoxins (B1, B2, G1, G2) | Acetonitrile/Water (50/50 v/v) with 0.1% formic acid | 23°C (exposed to light) | Stable for at least 75 hours | [1] |
| α-, β-zearalenol and α-, β-zearalanol | Acetonitrile | -18°C | Gradual degradation observed over 14 months | [1] |
| Aflatoxins and Sterigmatocystin | Methanol or Acetonitrile | -18°C | Stable for at least 14 months | [1] |
Experimental Protocols
General Protocol for Assessing Mycotoxin Stability:
This is a generalized protocol that can be adapted to study the stability of this compound.
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Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
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Preparation of Test Solutions: Dilute the stock solution to a working concentration in the desired solvents (e.g., different ratios of organic solvent to water, various pH buffers).
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Storage Conditions: Aliquot the test solutions into appropriate vials (e.g., amber glass vials) and store them under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).
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Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
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Analysis: Analyze the concentration of this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
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Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). This data can be used to determine the degradation rate and half-life under each condition.
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Factors influencing this compound degradation.
References
Optimizing dosage and exposure time for Austocystin A cytotoxicity experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Austocystin A. Due to the limited availability of published data specifically for this compound, this guide leverages information on the closely related and well-studied compound, Austocystin D, as a foundational reference. It is recommended to use this information as a starting point for optimizing your specific experimental conditions for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of cytotoxicity for Austocystins?
Austocystins, particularly Austocystin D, are known to exert their cytotoxic effects through a mechanism involving metabolic activation by cytochrome P450 (CYP) enzymes.[1][2][3][4][5][6] This activation leads to the induction of DNA damage, which in turn triggers a DNA damage response pathway and can lead to cell death.[1][2][5] The sensitivity of a particular cell line to Austocystin D has been shown to correlate with the expression levels of specific CYP enzymes, such as CYP2J2.[2][3][5]
Q2: What is a recommended starting concentration range for this compound?
Q3: What is a typical exposure time for this compound cytotoxicity experiments?
Exposure times in cytotoxicity assays are crucial and can vary depending on the cell line and the endpoint being measured. For Austocystin D, effects on DNA damage markers like phosphorylated histone H2AX have been observed as early as 4 hours post-treatment.[1][7] Standard cytotoxicity assays are often run for 24 to 72 hours.[1] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal exposure time for observing the desired cytotoxic effect in your model system.
Q4: Which cell lines are likely to be sensitive to this compound?
Based on studies with Austocystin D, cell lines with higher expression of cytochrome P450 enzymes, particularly CYP2J2, are more likely to be sensitive.[2][3][5] It is also noteworthy that Austocystin D has shown potent activity against cancer cells that express multidrug resistance proteins.[5]
Q5: What are the appropriate controls for a cytotoxicity experiment with this compound?
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Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
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Untreated Control: Cells that receive only the culture medium.
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Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
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Negative Control: Wells containing only medium (no cells) to measure background absorbance/fluorescence.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects on the plate, or bubbles in the wells. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate if edge effects are suspected. Check for and remove bubbles before reading the plate. |
| No cytotoxic effect observed | The concentration of this compound is too low. The exposure time is too short. The cell line is resistant (e.g., low CYP enzyme expression). The compound has degraded. | Perform a dose-response experiment with a wider and higher concentration range. Increase the exposure time (e.g., up to 72 hours). Consider using a cell line known to express relevant CYP enzymes. Ensure proper storage and handling of the this compound stock solution. |
| High background signal in the assay | Contamination of the cell culture or reagents. The medium components are interfering with the assay. | Regularly check cell cultures for contamination. Use fresh, sterile reagents. Test the culture medium alone for any background signal in the assay. |
| Inconsistent results between experiments | Variation in cell passage number, cell density at the time of treatment, or incubation conditions. | Use cells within a consistent and low passage number range. Standardize the cell seeding density and ensure consistent confluency at the start of each experiment. Maintain consistent incubation conditions (temperature, CO2, humidity). |
Quantitative Data Summary for Austocystin D
The following table summarizes the reported growth inhibition (GI50) values for Austocystin D in various cell lines after 72 hours of treatment. This data can serve as a reference for designing initial dose-response experiments for this compound.
| Cell Line | GI50 (nM) |
| MCF7 | < 10 |
| HCT-15 | < 10 |
| HeLa | < 10 |
| SW620 | 27 |
| MES-SA/MX2 | 3358 |
| MES-SA | > 10,000 |
| (Data sourced from literature on Austocystin D)[1] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
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Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
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Sample Collection: After the incubation period, carefully collect the cell culture supernatant.
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LDH Reaction: Mix the supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.
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Incubation: Incubate the mixture at room temperature, protected from light, for the recommended time.
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Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
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Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with this compound.
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Cell Harvesting: After treatment, harvest the cells (including any floating cells) and wash with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).
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Incubation: Incubate in the dark at room temperature for 15 minutes.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
References
- 1. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting inconsistent results in Austocystin A bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Austocystin A in bioassays. Due to the limited direct research on this compound, this guide leverages extensive data from its close structural analog, Austocystin D, which is presumed to have a similar mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound's cytotoxicity?
Based on studies of the structurally similar Austocystin D, the cytotoxicity of this compound is believed to be dependent on bioactivation by cytochrome P450 (CYP) enzymes.[1][2][3][4][5][6] The parent compound is metabolized, likely forming a reactive epoxide intermediate, which then causes DNA damage, leading to cell cycle arrest and apoptosis.[3]
Q2: Why am I seeing significant variability in cytotoxicity results between different cell lines?
The cytotoxic potency of Austocystins is highly dependent on the expression and activity of specific CYP enzymes within the cell line.[1][3][4] Recent research has highlighted CYP2J2 as a key enzyme in the bioactivation of Austocystin D.[2][3][4] Therefore, cell lines with higher levels of CYP2J2 expression are expected to be more sensitive to this compound. It is recommended to characterize the CYP enzyme expression profile of your cell lines of interest.
Q3: My this compound solution appears to be losing activity over time. How should it be stored?
Q4: Can I use any cell viability assay to measure the effects of this compound?
Standard cell viability assays such as MTT, XTT, or CellTiter-Glo® are generally suitable. However, it is important to consider that the mechanism of action involves DNA damage and subsequent effects on cell proliferation. Therefore, assays that measure metabolic activity (like MTT) or ATP levels (CellTiter-Glo®) are appropriate endpoints. It is always recommended to perform initial validation experiments to ensure your chosen assay is performing as expected.
Q5: What are some common sources of error in this compound bioassays?
Common sources of error include:
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Inconsistent cell seeding density: Ensure a uniform number of cells are seeded in each well.
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Inaccurate drug concentration: Use calibrated pipettes and perform serial dilutions carefully.
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Solvent effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level.
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Edge effects in microplates: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples.
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Contamination: Regularly test cell cultures for mycoplasma and other contaminants.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors during reagent addition, or edge effects. | Ensure thorough cell mixing before seeding, use calibrated pipettes, and consider not using the outer wells of the microplate. |
| No cytotoxic effect observed | Cell line may have low CYP450 enzyme activity. The compound may have degraded. Incorrect assay endpoint. | Use a positive control cell line known to be sensitive (e.g., based on Austocystin D data). Prepare fresh dilutions of this compound from a properly stored stock. Ensure the assay is appropriate for measuring cytotoxicity. |
| Inconsistent results between experiments | Variation in cell passage number, reagent quality, or incubation times. | Use cells within a consistent and low passage number range. Use fresh, high-quality reagents. Standardize all incubation times precisely. |
| Unexpectedly high cytotoxicity in control wells | Solvent (e.g., DMSO) toxicity or contamination of media or reagents. | Perform a solvent toxicity curve to determine the maximum non-toxic concentration. Use fresh, sterile media and reagents. |
Data Presentation
The following table summarizes the 50% growth inhibition (GI50) values for Austocystin D in a panel of human cancer cell lines. This data can be used as a reference for selecting cell lines with varying sensitivities for this compound experiments.
| Cell Line | Tissue of Origin | GI50 (nM) for Austocystin D |
| MCF7 | Breast | < 10 |
| HCT-15 | Colon | < 10 |
| SW620 | Colon | 27 |
| HeLa | Cervix | > 1000 |
| MES-SA | Uterus | > 10,000 |
Data extracted from Marks et al., 2011.[1]
Experimental Protocols
Protocol: this compound Cytotoxicity Assay using a Resazurin-based Reagent
This protocol is adapted from established methods for assessing the cytotoxicity of natural products.[1]
1. Cell Seeding:
- Culture cells to ~80% confluency.
- Trypsinize and resuspend cells in fresh culture medium.
- Count cells and adjust the concentration to the desired seeding density (e.g., 5,000 cells/well for a 96-well plate).
- Seed 100 µL of the cell suspension into each well of a 96-well plate.
- Incubate for 24 hours to allow cells to attach.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
- Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if available.
- Incubate the plate for 48-72 hours.
3. Cell Viability Measurement:
- Prepare the resazurin-based viability reagent according to the manufacturer's instructions.
- Add the recommended volume of the reagent to each well (e.g., 20 µL).
- Incubate for 1-4 hours at 37°C, protected from light.
- Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
- Subtract the background reading (from wells with medium and viability reagent only).
- Normalize the data to the vehicle-treated control wells (representing 100% viability).
- Plot the percentage of cell viability against the logarithm of the this compound concentration.
- Calculate the GI50 value using non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed bioactivation and DNA damage pathway of this compound.
Experimental Workflow
Caption: A typical workflow for determining the GI50 of this compound.
References
- 1. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the role of cytochrome oxygenases in augmenting austocystin D-mediated cytotoxicity | EurekAlert! [eurekalert.org]
- 6. pubs.acs.org [pubs.acs.org]
Minimizing matrix effects in the analysis of Austocystin A in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analysis of Austocystin A in complex samples. The focus is on minimizing matrix effects to ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. In complex matrices like grain, nuts, or animal feed, the presence of fats, proteins, carbohydrates, and other small molecules can significantly interfere with the ionization of this compound in the mass spectrometer's source, leading to unreliable results.
Q2: What are the most common sample preparation techniques to reduce matrix effects for mycotoxin analysis?
A: Several sample preparation techniques can be employed to clean up the sample extract and reduce the concentration of interfering matrix components before LC-MS/MS analysis. The most common and effective methods include:
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Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain either the analyte of interest or the interfering compounds, allowing for their separation. For mycotoxins, various SPE cartridges with different chemistries (e.g., C18, silica, or specialized mycotoxin-binding phases) can be used.
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular sample preparation method that involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a dispersive SPE cleanup step to remove interfering substances.
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Immunoaffinity Chromatography (IAC): IAC columns contain antibodies that are highly specific for a particular mycotoxin or a group of structurally related mycotoxins. This high specificity results in very clean extracts with minimal matrix effects.[1][2]
Q3: How can I compensate for matrix effects that cannot be eliminated by sample cleanup?
A: When sample cleanup is insufficient to completely remove matrix interferences, several analytical strategies can be used to compensate for the remaining matrix effects:
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Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed. This approach helps to ensure that the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification.
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Stable Isotope-Labeled Internal Standards (SIL-IS): A known amount of a stable isotope-labeled version of this compound (if available) is added to the sample before extraction. Since the SIL-IS has nearly identical physicochemical properties to the native analyte, it will be affected by the matrix in the same way. By measuring the ratio of the native analyte to the SIL-IS, accurate quantification can be achieved, as the internal standard compensates for both extraction losses and matrix effects.[3]
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Standard Addition: The sample is divided into several aliquots, and increasing known amounts of an this compound standard are added to each aliquot except for one. All aliquots are then analyzed, and the concentration of this compound in the original sample is determined by extrapolating the calibration curve back to the x-axis intercept.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of this compound | - Incomplete extraction from the sample matrix.- Loss of analyte during sample cleanup steps (e.g., SPE).- Degradation of this compound during sample processing. | - Optimize the extraction solvent and conditions (e.g., solvent-to-sample ratio, extraction time, use of sonication).- Evaluate a different SPE sorbent or elution solvent.- Consider a milder sample preparation technique like QuEChERS or immunoaffinity chromatography.- Investigate the stability of this compound under your experimental conditions (e.g., pH, temperature, light exposure). |
| High variability in results between replicate injections | - Inconsistent sample preparation.- Significant and variable matrix effects.- Instrumental instability. | - Ensure consistent and reproducible sample preparation for all samples.- Implement a more effective cleanup method to reduce matrix variability.- Use a stable isotope-labeled internal standard to correct for variations.- Check the stability and performance of the LC-MS/MS system. |
| Poor peak shape for this compound | - Co-elution with interfering matrix components.- Incompatible injection solvent with the mobile phase.- Issues with the analytical column. | - Improve chromatographic separation by optimizing the mobile phase gradient, flow rate, or trying a different column chemistry.- Ensure the final extract is dissolved in a solvent compatible with the initial mobile phase conditions.- Check the column for contamination or degradation and replace if necessary. |
| Significant ion suppression or enhancement observed | - Insufficient sample cleanup.- High concentration of co-eluting matrix components. | - Employ a more rigorous cleanup method such as immunoaffinity chromatography.- Dilute the sample extract to reduce the concentration of matrix components, if sensitivity allows.- Use matrix-matched calibration or a stable isotope-labeled internal standard to compensate for the effect. |
Experimental Protocols
Protocol 1: Generic QuEChERS-based Extraction and Cleanup
This protocol provides a general workflow for the extraction and cleanup of this compound from a cereal matrix.
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Sample Homogenization: Grind a representative portion of the cereal sample to a fine powder.
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Extraction:
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Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of water and vortex for 30 seconds.
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Add 10 mL of acetonitrile and vortex for 1 minute.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.
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Centrifuge at 4000 rpm for 5 minutes.
-
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Dispersive SPE Cleanup:
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Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
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Vortex for 30 seconds.
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Centrifuge at 10,000 rpm for 2 minutes.
-
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Final Extract Preparation:
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Take an aliquot of the cleaned extract, filter it through a 0.22 µm filter, and dilute it with the initial mobile phase before injection into the LC-MS/MS system.
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Protocol 2: Immunoaffinity Column (IAC) Cleanup
This protocol describes a typical workflow for using an immunoaffinity column for cleanup.
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Sample Extraction: Extract this compound from the homogenized sample using an appropriate solvent mixture (e.g., methanol/water or acetonitrile/water). Filter the extract.
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Dilution: Dilute the filtered extract with a phosphate-buffered saline (PBS) solution to ensure optimal antibody binding.
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IAC Cleanup:
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Pass the diluted extract through the immunoaffinity column at a slow, controlled flow rate.
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Wash the column with PBS to remove unbound matrix components.
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Elute the bound this compound from the column using a small volume of an appropriate organic solvent (e.g., methanol).
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Final Extract Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize hypothetical data on the effectiveness of different sample preparation methods for the analysis of this compound in a complex matrix (e.g., maize).
Table 1: Recovery of this compound using Different Sample Preparation Methods
| Sample Preparation Method | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| QuEChERS | 85.2 | 8.5 |
| Solid-Phase Extraction (C18) | 78.9 | 11.2 |
| Immunoaffinity Chromatography | 95.7 | 4.1 |
Table 2: Matrix Effect Evaluation for this compound in Maize Extract
Matrix Effect (%) = ((Peak area in matrix-matched standard / Peak area in solvent standard) - 1) x 100
| Sample Preparation Method | Mean Matrix Effect (%) |
| QuEChERS | -25.4 (Ion Suppression) |
| Solid-Phase Extraction (C18) | -35.1 (Ion Suppression) |
| Immunoaffinity Chromatography | -5.2 (Minimal Ion Suppression) |
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Decision tree for mitigating matrix effects.
References
Common pitfalls in the extraction and purification of mycotoxins like Austocystin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mycotoxin Austocystin A. Our aim is to address common pitfalls encountered during extraction and purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial steps to ensure successful this compound extraction?
A1: The initial steps of sampling and sample preparation are critical for accurate mycotoxin analysis. Mycotoxins like this compound are often not evenly distributed within a sample matrix, leading to "hot spots."[1] Therefore, obtaining a representative sample is paramount. Furthermore, proper grinding of the sample to a uniform and fine particle size is essential to increase the surface area for efficient solvent extraction.[1][2]
Q2: What type of solvents are typically used for the extraction of this compound and similar mycotoxins?
A2: Mycotoxins are a diverse group of chemical compounds, making a single universal extraction solvent difficult.[3] Commonly used solvents for mycotoxin extraction include chloroform, acetonitrile, methanol, and acetone.[3] Often, mixtures of these organic solvents with water are employed. For this compound, which is a moderately polar compound, a mixture of a polar organic solvent with water is a good starting point. The specific choice of solvent will depend on the sample matrix.
Q3: My extraction recovery is low. What are the possible causes and solutions?
A3: Low recovery can stem from several factors:
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Incomplete Extraction: The solvent may not be efficiently penetrating the sample matrix. Ensure the sample is finely ground and consider increasing the extraction time or using techniques like ultrasonication or accelerated solvent extraction (ASE).
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Improper Solvent Choice: The polarity of your extraction solvent may not be optimal for this compound. A systematic trial of different solvent systems with varying polarities is recommended.
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Analyte Degradation: this compound may be sensitive to pH, temperature, or light. Ensure your experimental conditions are controlled and consider performing extractions at a lower temperature.
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Matrix Effects: Components in your sample matrix (e.g., lipids, proteins) can interfere with the extraction process.[2] A pre-extraction "defatting" step with a non-polar solvent like hexane may be necessary for high-fat samples.[3]
Q4: I am observing many interfering peaks during my HPLC analysis. How can I improve the purity of my extract?
A4: Co-extraction of matrix components is a common issue. To improve purity, a "clean-up" step after extraction is essential. Common clean-up techniques include:
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Liquid-Liquid Extraction (LLE): Partitioning the extract between two immiscible solvents to separate this compound from impurities.
-
Solid-Phase Extraction (SPE): Using a sorbent-packed cartridge to retain either the mycotoxin or the interfering compounds. A variety of sorbents (e.g., C18, silica) are available, and the choice depends on the properties of this compound and the matrix components.
-
Column Chromatography: A more classical approach using a stationary phase like silica gel or Florisil to separate compounds based on their polarity.
Q5: What is the likely mechanism of action of this compound, and how does this impact its analysis?
A5: While research on this compound is ongoing, the closely related Austocystin D is known to be a prodrug that is bioactivated by cytochrome P450 (CYP) enzymes, specifically CYP2J2.[4][5] This activation leads to a reactive intermediate that can cause DNA damage.[4][6][7] This bioactivation is a critical consideration in biological assays and cytotoxicity studies. For analytical purposes, it's important to be aware of potential metabolic products if working with in vitro or in vivo systems.
Troubleshooting Guides
Low Extraction Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Consistently low recovery of this compound | Inefficient sample disruption | Ensure sample is homogenized and finely ground to a consistent particle size. |
| Sub-optimal extraction solvent | Test a range of solvents and solvent mixtures with varying polarities (e.g., methanol/water, acetonitrile/water, chloroform/methanol). | |
| Insufficient extraction time or temperature | Increase extraction time, and consider gentle heating (if this compound is thermally stable) or sonication. | |
| Degradation of this compound | Protect samples from light and extreme temperatures. Investigate the effect of pH on stability and buffer the extraction solvent if necessary. | |
| Strong analyte-matrix interactions | Consider using a stronger solvent system or a different extraction technique like Accelerated Solvent Extraction (ASE). |
Poor Purity of the Extract
| Symptom | Possible Cause | Troubleshooting Steps |
| Multiple interfering peaks in chromatogram | Co-extraction of matrix components | Implement a clean-up step after extraction (e.g., LLE, SPE, or column chromatography). |
| Ineffective clean-up protocol | Optimize the clean-up method. For SPE, test different sorbents and elution solvents. For LLE, try different solvent pairs. | |
| Sample overload on the analytical column | Dilute the sample before injection into the HPLC or switch to a column with a higher loading capacity. | |
| Contamination from labware or solvents | Use high-purity solvents and thoroughly clean all glassware and equipment. |
Experimental Protocols
General Protocol for Extraction of this compound from Fungal Culture
This protocol is a general guideline and should be optimized for your specific fungal strain and culture conditions.
-
Sample Preparation:
-
Separate the fungal mycelium from the liquid culture medium by filtration.
-
Lyophilize (freeze-dry) the mycelium and the culture filtrate separately.
-
Grind the dried mycelium to a fine powder.
-
-
Extraction:
-
Extract the powdered mycelium and the dried filtrate with a suitable solvent system (e.g., chloroform:methanol 2:1, v/v) by shaking or sonicating for 1-2 hours at room temperature.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the pellet 2-3 times and pool the supernatants.
-
-
Solvent Removal:
-
Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator.
-
-
Liquid-Liquid Extraction (Clean-up):
-
Redissolve the dried extract in a mixture of water and a slightly polar organic solvent (e.g., ethyl acetate).
-
Transfer to a separatory funnel and shake vigorously.
-
Allow the layers to separate and collect the organic phase.
-
Repeat the extraction of the aqueous phase with the organic solvent.
-
Pool the organic phases and evaporate to dryness.
-
-
Column Chromatography (Purification):
-
Redissolve the dried extract from the LLE in a minimal amount of a non-polar solvent.
-
Load the sample onto a silica gel column pre-equilibrated with the same non-polar solvent.
-
Elute the column with a gradient of increasing polarity (e.g., hexane to ethyl acetate).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
-
-
Final Purification (Optional):
-
For high purity, fractions containing this compound can be further purified by preparative HPLC.
-
Quantitative Data Summary
The following table provides a general overview of expected recovery rates for mycotoxins using different extraction and purification techniques. Note that these are not specific to this compound and actual recoveries will vary depending on the matrix, concentration, and specific protocol used.
| Technique | Analyte | Matrix | Average Recovery (%) | Reference |
| Liquid-Liquid Extraction | Aflatoxins | Fungal Culture | 76-88 | [1] |
| Solid-Phase Extraction | Multiple Mycotoxins | Cereals | 70-120 | [2] |
| QuEChERS | Multiple Mycotoxins | Tea | >80 | [3] |
| Immunoaffinity Column | Ochratoxin A | Cereals | 90-130 | [8] |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the extraction and purification of this compound.
Proposed Signaling Pathway for Austocystin-induced Cytotoxicity
Caption: Proposed bioactivation and DNA damage pathway for Austocystins.
References
- 1. This compound | C19H13ClO6 | CID 21119330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advanced biosensor technology for mycotoxin detection [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. (3aR,12aR)-3a,12a-Dihydro-3a,4,6-trihydroxy-9-(3-hydroxy-3-methylbutyl)-5H-furo(3',2':4,5)furo(3,2-b)xanthen-5-one | C22H20O8 | CID 5470400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Technical Support Center: Enhancing the Selectivity of Austocystin A for Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for experiments involving Austocystin A and its analogs, such as Austocystin D. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research in enhancing the cancer cell-specific cytotoxicity of this promising natural product.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Austocystin D?
A1: Austocystin D is a prodrug that requires metabolic activation to exert its cytotoxic effects. Its selectivity for certain cancer cells stems from the activity of specific cytochrome P450 (CYP) enzymes, particularly CYP2J2.[1] These enzymes, which are overexpressed in some tumor types, metabolize Austocystin D into a reactive form that induces DNA damage, leading to cell cycle arrest and apoptosis.[1][2]
Q2: Is the cytotoxicity of Austocystin D related to the expression of multidrug resistance (MDR) transporters like P-glycoprotein (MDR1)?
A2: While initially identified for its potency against MDR1-expressing cells, subsequent research has shown that the primary driver of Austocystin D's selective cytotoxicity is not its interaction with MDR transporters, but rather its activation by CYP enzymes.[2] Some sensitive cell lines, such as SW620, do not exhibit significant ABC transporter activity.[2]
Q3: How can the selectivity of this compound/D for cancer cells be enhanced?
A3: There are two primary strategies to enhance selectivity:
-
Leveraging Inherent Selectivity: Target cancer types known to have high expression of CYP2J2. Screening cancer cell lines for CYP2J2 expression can identify those most likely to be sensitive to Austocystin D.
-
Advanced Drug Delivery Systems: Encapsulating Austocystin D in nanocarriers, such as liposomes, can improve its pharmacokinetic profile and promote passive targeting to tumors via the Enhanced Permeability and Retention (EPR) effect. One study demonstrated that an Austocystin D-loaded liposomal formulation enhanced its anti-tumor effect in a xenograft model.
Q4: What is the role of the vinyl ether moiety in Austocystin D's activity?
A4: The carbon-carbon double bond in the vinyl ether moiety is critical for Austocystin D's cytotoxic activity. Reduction of this bond to a single bond (forming dihydro-austocystin D) results in a loss of cytotoxicity, as this is the likely site of CYP-catalyzed activation.[3][1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no cytotoxicity observed in a cancer cell line expected to be sensitive. | 1. Low or absent expression of the activating enzyme, CYP2J2, in the specific cell line. 2. Degradation of the Austocystin compound. 3. Issues with the cytotoxicity assay (e.g., incorrect cell seeding density, reagent issues). | 1. a) Verify CYP2J2 expression levels in your cell line via qRT-PCR or Western blot. b) Consider transfecting the cells to overexpress CYP2J2 to confirm this mechanism. 2. Ensure proper storage of Austocystin stock solutions (aliquoted, protected from light, at -20°C or -80°C). 3. Review your cytotoxicity assay protocol. Refer to the "Troubleshooting for Cell-Based Assays" section in the detailed protocols. |
| High cytotoxicity observed in a normal or non-cancerous cell line. | The non-cancerous cell line may have unexpectedly high endogenous CYP activity. | 1. Assess the expression of CYP2J2 and other relevant CYP isoforms in the non-cancerous cell line. 2. Use a CYP inhibitor (e.g., ketoconazole) to see if the cytotoxicity is attenuated, confirming a CYP-dependent mechanism. |
| Inconsistent results between experiments. | 1. Variation in cell passage number, leading to changes in phenotype or gene expression. 2. Inconsistent treatment times or compound concentrations. 3. Mycoplasma contamination affecting cellular health and drug response. | 1. Use cells within a consistent and defined passage number range for all experiments. 2. Double-check all calculations and ensure precise timing for drug incubation steps. 3. Regularly test cell cultures for mycoplasma contamination. |
| Unsure if observed DNA damage is due to CYP activation of Austocystin D. | The DNA damage could be an off-target effect or induced by another component of the experimental system. | 1. Pre-treat cells with a CYP inhibitor (e.g., 10 µM ketoconazole for 1-4 hours) before adding Austocystin D. A reduction in DNA damage (e.g., fewer γ-H2AX foci) would confirm CYP-dependent activation. 2. As a negative control, treat cells with dihydro-austocystin D, which lacks the activatable vinyl ether moiety and should not induce DNA damage.[3][1] |
Data Presentation
Table 1: Growth Inhibition (GI₅₀) of Austocystin D in a Panel of Human Cancer and Normal Cell Lines
The following table summarizes the concentration of Austocystin D required to inhibit the growth of various cell lines by 50% after a 72-hour treatment. Data is extracted from "The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes".
| Cell Line | Tissue of Origin | GI₅₀ (nM) |
| Cancer Cell Lines | ||
| MCF7 | Breast | 8 |
| T47D | Breast | 9 |
| BT549 | Breast | 10 |
| SW620 | Colon | 27 |
| HCT-15 | Colon | 40 |
| HCT-116 | Colon | 1,000 |
| HT29 | Colon | >10,000 |
| NCI-H460 | Lung | 100 |
| A549 | Lung | 1,000 |
| OVCAR-3 | Ovarian | 10 |
| OVCAR-4 | Ovarian | 100 |
| OVCAR-5 | Ovarian | 100 |
| OVCAR-8 | Ovarian | 100 |
| IGROV-1 | Ovarian | 1,000 |
| SK-OV-3 | Ovarian | >10,000 |
| 786-0 | Renal | 1,000 |
| A498 | Renal | 1,000 |
| CAKI-1 | Renal | 1,000 |
| SN12C | Renal | 1,000 |
| UO-31 | Renal | 1,000 |
| PC-3 | Prostate | 1,000 |
| DU-145 | Prostate | >10,000 |
| HeLa | Cervical | 1,000 |
| MES-SA | Uterine | >10,000 |
| K562 | Leukemia | >10,000 |
| PANC-1 | Pancreatic | >10,000 |
| Non-Transformed/Normal Cell Lines | ||
| MCF10A | Breast (Non-transformed) | 1,000 |
| HUVEC | Umbilical Vein (Normal) | >10,000 |
A lower GI₅₀ value indicates higher sensitivity to the compound.
Experimental Protocols & Visualizations
Mechanism of Austocystin D Activation and Action
Austocystin D's selectivity is contingent on its metabolic activation within the cancer cell. The following diagram illustrates this critical pathway.
Caption: Metabolic activation pathway of Austocystin D in a cancer cell overexpressing CYP2J2.
Experimental Workflow: Confirming CYP2J2-Dependent Cytotoxicity
This workflow outlines the key experiments to validate that Austocystin D's effect on a chosen cancer cell line is dependent on CYP2J2 activity.
Caption: Workflow for validating the mechanism of Austocystin D selectivity.
Protocol 1: In-Cell DNA Damage Assessment using γ-H2AX Immunofluorescence
This protocol is for visualizing DNA double-strand breaks by staining for phosphorylated histone H2AX (γ-H2AX).
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible microplates
-
Austocystin D and appropriate controls (e.g., DMSO vehicle, Etoposide positive control)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
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Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-γ-H2AX (Ser139) antibody
-
Secondary Antibody: Fluorophore-conjugated anti-species IgG
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips at a density that will result in 50-70% confluency at the time of fixing. Allow cells to adhere overnight. Treat cells with desired concentrations of Austocystin D for the specified duration (e.g., 4-24 hours).
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS for 5 minutes each. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-γ-H2AX primary antibody in the blocking solution according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in the blocking solution. Incubate for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: Wash cells three times with PBS. Incubate with DAPI solution for 5 minutes at room temperature to counterstain the nuclei.
-
Mounting and Imaging: Wash cells a final time with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Allow to dry and seal the edges. Image the slides using a fluorescence microscope. Positive cells will exhibit distinct fluorescent foci within the nucleus.
Protocol 2: CYP Enzyme Activity Assay (Cell-Based)
This protocol provides a general framework for measuring intracellular CYP activity using a luminogenic substrate. Specific kits are commercially available for different CYP isoforms (e.g., P450-Glo™ for CYP2J2).
Materials:
-
Cells cultured in white-walled, clear-bottom 96-well plates
-
Austocystin D or known CYP inhibitor (e.g., Ketoconazole)
-
Luminogenic CYP substrate (e.g., specific luciferin derivative)
-
Luciferin Detection Reagent
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to reach desired confluency. If testing inhibition, pre-treat cells with various concentrations of Austocystin D or a known inhibitor for a predetermined time (e.g., 1-4 hours) at 37°C.
-
Substrate Addition: Remove the treatment medium. Add the luminogenic CYP substrate, diluted in culture medium, to each well. Include no-cell control wells for background measurement.
-
Incubation: Incubate the plate at 37°C for the time recommended by the kit manufacturer (typically 30-60 minutes). This allows the cellular CYP enzymes to metabolize the substrate.
-
Lysis and Detection: Add the Luciferin Detection Reagent to each well. This reagent stops the CYP reaction, lyses the cells, and provides the components for the luciferase reaction.
-
Signal Measurement: Incubate for 20 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence (no-cell control) from all experimental readings. CYP activity is inversely proportional to the luminescent signal (as the substrate is consumed). Calculate the percent inhibition for inhibitor-treated wells relative to vehicle-treated controls.
Strategies for Enhancing Selectivity
Beyond leveraging the inherent CYP2J2-dependent mechanism, advanced drug delivery strategies can further improve the therapeutic window of this compound/D.
Caption: Logical relationships between strategies to enhance the selectivity of Austocystin D.
References
Strategies to reduce the toxicity of Austocystin A in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate the toxicity of Austocystin A in normal cells during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity in cells?
This compound, particularly Austocystin D, is not directly toxic. Its cytotoxicity arises from metabolic activation by cytochrome P450 (CYP) enzymes, with a key role played by CYP2J2.[1][2][3][4] This enzymatic process, which occurs within the cell, converts this compound into a reactive metabolite that can cause DNA damage, leading to cell growth inhibition and apoptosis.[1][2][3] The sensitivity of a cell to Austocystin D is positively correlated with its expression level of CYP2J2.[1][5]
Q2: Why do some normal cell lines exhibit sensitivity to this compound?
While Austocystin D shows selective toxicity towards certain cancer cells with high CYP2J2 expression, some normal cells may also express this enzyme, rendering them susceptible to its toxic effects.[1] The level of CYP2J2 expression is a crucial determinant of a cell's sensitivity to Austocystin D.[1][5] Therefore, any normal cell line with endogenous CYP2J2 activity may be vulnerable to this compound-induced toxicity.
Q3: What are the main strategies to reduce this compound toxicity in normal cells?
The primary strategies to decrease the toxicity of this compound in normal cells focus on inhibiting its metabolic activation. These include:
-
Inhibition of Cytochrome P450 Enzymes: Using broad-spectrum or specific CYP inhibitors can prevent the conversion of this compound to its toxic metabolite.[3][4]
-
Chemical Modification of this compound: Altering the chemical structure of this compound at the site of metabolic activation can reduce or abolish its toxicity.[1][3]
-
Modulation of CYP2J2 Expression: Downregulating the expression of CYP2J2 in normal cells could theoretically decrease their sensitivity, though this is a more complex approach.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High toxicity observed in a normal (control) cell line. | The normal cell line may have significant endogenous expression of CYP2J2, leading to the activation of this compound. | 1. Quantify CYP2J2 expression: Perform qPCR or Western blot to determine the relative expression of CYP2J2 in your normal cell line compared to your sensitive cancer cell line. 2. Use a CYP inhibitor: Co-incubate the cells with a CYP inhibitor such as ketoconazole. This has been shown to abrogate the cytotoxic effects of Austocystin D.[3][4] 3. Select an alternative normal cell line: If possible, choose a normal cell line with low to negligible CYP2J2 expression. |
| Inconsistent results in toxicity assays between experiments. | Variability in the metabolic capacity of the cells, which can be influenced by culture conditions and passage number. | 1. Standardize cell culture conditions: Maintain consistent cell density, media composition, and passage number for all experiments. 2. Include positive and negative controls: Always include a sensitive cancer cell line (positive control) and a CYP2J2-deficient cell line (negative control) to normalize results. |
| Difficulty in demonstrating the protective effect of a CYP inhibitor. | The concentration of the inhibitor may be too low, or the incubation time may be insufficient. | 1. Optimize inhibitor concentration and pre-incubation time: Perform a dose-response experiment to determine the optimal concentration of the CYP inhibitor. A pre-incubation period with the inhibitor before adding this compound is often necessary.[4] 2. Confirm inhibitor activity: Use a known substrate of the targeted CYP enzyme to verify that the inhibitor is active under your experimental conditions. |
Quantitative Data Summary
The following tables summarize the impact of CYP inhibition and chemical modification on the cytotoxicity of Austocystin D.
Table 1: Effect of CYP Inhibition on Austocystin D Cytotoxicity (GI50 values in µM)
| Cell Line | Austocystin D Alone | Austocystin D + Ketoconazole (10 µM) | Reference |
| HCT-15 (High CYP activity) | ~0.5 - 2.0 | Cytotoxicity prevented | [3][4] |
| SW620 (High CYP activity) | Cytotoxic | Histone H2AX phosphorylation inhibited | [3] |
Table 2: Cytotoxicity of Austocystin D and its Analogue
| Compound | Chemical Feature | Cytotoxicity | Rationale | Reference |
| Austocystin D | Contains a vinyl ether moiety | High in CYP-expressing cells | The vinyl ether is susceptible to epoxidation by CYP enzymes, leading to a reactive metabolite.[3] | [3] |
| Dihydro-austocystin D | The vinyl ether is reduced to a single bond | Significantly reduced | The modification blocks the site of CYP-catalyzed activation.[1] | [1] |
Experimental Protocols
Protocol 1: Assessing the Protective Effect of a CYP Inhibitor (Ketoconazole) on this compound-Induced Cytotoxicity
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Cell Seeding: Plate normal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: The following day, treat the cells with varying concentrations of ketoconazole (e.g., 0.1, 1, 10 µM) or a vehicle control. Incubate for 1 hour.[4]
-
This compound Treatment: Add this compound at a range of concentrations to the wells already containing the inhibitor or vehicle.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Cytotoxicity Assay: Determine cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) values for this compound in the presence and absence of the inhibitor.
Protocol 2: In Vitro DNA Damage Assay with Liver Microsomes
This assay assesses the ability of this compound to cause DNA damage following metabolic activation.[2][3]
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine supercoiled plasmid DNA, human liver microsomes (a source of CYP enzymes), and an NADPH regenerating system.[2]
-
Compound Addition: Add this compound or a vehicle control to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution and purifying the DNA.
-
Gel Electrophoresis: Separate the DNA on an agarose gel. Nicked (damaged) DNA will migrate slower than supercoiled (undamaged) DNA.
-
Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. An increase in the nicked DNA band in the presence of this compound and microsomes indicates CYP-mediated DNA damage.[3]
Visualizations
Caption: Metabolic activation pathway of this compound in normal cells.
Caption: Experimental workflow for evaluating CYP inhibitor efficacy.
Caption: Factors influencing and mitigating this compound toxicity.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Mechanisms of Action: Austocystin A and Aflatoxin B1
An objective guide for researchers on the distinct toxicological and pharmacological profiles of two structurally related mycotoxins.
Austocystin A and Aflatoxin B1 (AFB1) are mycotoxins produced by species of the Aspergillus fungus. While structurally similar, their mechanisms of action and ultimate biological consequences diverge significantly. Aflatoxin B1 is a notoriously potent hepatocarcinogen, posing a severe threat to food safety and public health.[1][2] In contrast, the Austocystin family of compounds, particularly the well-studied analogue Austocystin D, are being investigated for their potential as selective anticancer agents.[3][4][5] This guide provides a detailed comparison of their molecular mechanisms, supported by experimental data and methodologies, to inform research and development in toxicology and oncology.
Core Mechanism: A Tale of Two Activation Pathways
Both this compound and Aflatoxin B1 are pro-toxins, meaning they are biologically inert until metabolically activated within the body.[6][7][8] The cornerstone of their activity is bioactivation by cytochrome P450 (CYP) enzymes, which convert them into highly reactive electrophilic epoxides.[1][4][6] These epoxides then form covalent adducts with cellular macromolecules, primarily DNA, leading to genotoxicity.[1][6][9] However, the specific CYP enzymes involved and the cellular context of this activation lead to their vastly different pathological outcomes.
Aflatoxin B1: Hepatic Activation and Carcinogenesis
Aflatoxin B1 is predominantly metabolized in the liver by a suite of CYP enzymes, including CYP1A2, CYP3A4, CYP3A5, and CYP3A7.[1][10] This process generates the highly unstable Aflatoxin B1-8,9-exo-epoxide (AFBO).[1][7] The AFBO readily attacks the N7 position of guanine residues in DNA, forming the primary DNA adduct, AFB1-N7-Gua.[1][11]
This DNA lesion is highly mutagenic. If not repaired, it can lead to the characteristic G→T transversion mutation during DNA replication.[1] This specific mutation is a hallmark of AFB1 exposure and is frequently found at codon 249 of the TP53 tumor suppressor gene in hepatocellular carcinoma (HCC) cases from regions with high aflatoxin exposure.[1][12] The downstream effects of AFB1 exposure include widespread DNA damage, production of reactive oxygen species (ROS), cell cycle arrest, and apoptosis, culminating in the initiation and promotion of liver cancer.[1][13]
Caption: Metabolic activation pathway of Aflatoxin B1 in hepatocytes.
This compound: Tumor-Specific Activation and Cytotoxicity
The mechanism of this compound is primarily understood through studies of its close analogue, Austocystin D. Like AFB1, Austocystin D requires CYP-mediated activation to exert its cytotoxic effects.[4][6] However, a key distinction is the critical role of the CYP2J2 enzyme.[3][6] While many CYPs are concentrated in the liver, CYP2J2 can be highly expressed in certain extrahepatic tissues and various cancer cell lines.[6]
This differential expression pattern is the basis for Austocystin D's selective anticancer activity.[4] In cancer cells with high CYP2J2 expression, Austocystin D is efficiently converted into a reactive metabolite that induces significant DNA damage, evidenced by the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.[6][9] This damage triggers a cellular DNA damage response, leading to growth inhibition and cell death.[6] Conversely, cells with low CYP2J2 expression are significantly less sensitive to the compound.[3][6] This suggests a "tumor-activated" prodrug strategy, where the therapeutic agent is selectively weaponized within the target cancer cells, potentially sparing healthy tissue.[5]
References
- 1. wjgnet.com [wjgnet.com]
- 2. mdpi.com [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jscholaronline.org [jscholaronline.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient activation of aflatoxin B1 by cytochrome P450 2A13, an enzyme predominantly expressed in human respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Aflatoxin B1 - Wikipedia [en.wikipedia.org]
- 13. Chronic and Acute Toxicities of Aflatoxins: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Validating Austocystin A-Induced DNA Damage: A Comparative Guide to the γ-H2AX Assay
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the γ-H2AX assay for validating DNA damage induced by Austocystin A, supported by experimental data and detailed protocols.
This compound, a mycotoxin produced by fungi of the Aspergillus genus, has garnered research interest for its cytotoxic and potential anticancer activities.[1][2] Its mechanism of action involves metabolic activation by cytochrome P450 (CYP) enzymes, leading to DNA damage and subsequent cell death.[1][3][4] A critical step in studying the effects of this compound is the accurate detection and quantification of the DNA damage it induces. The phosphorylation of the histone H2A variant H2AX at serine 139, termed γ-H2AX, is a sensitive and specific marker for DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage.[5][6] This guide details the use of the γ-H2AX assay to validate this compound-induced DNA damage and compares it with alternative methods.
This compound-Induced DNA Damage Signaling Pathway
This compound's genotoxicity is not direct. It requires metabolic activation by cellular enzymes, primarily cytochrome P450s, such as CYP2J2.[1][7] This process is believed to form a reactive epoxide intermediate, similar to the activation of aflatoxin B1, which then forms adducts with DNA.[3][4] These adducts can stall replication forks, leading to the accumulation of single-stranded DNA (ssDNA) and the induction of a DNA damage response (DDR).[7] This response involves the activation of kinases like ATR, which then phosphorylates downstream targets, including the histone H2AX, creating γ-H2AX foci at the sites of damage.[6][7] The formation of these foci serves as a platform for the recruitment of DNA repair proteins, initiating the cellular machinery to mend the broken DNA strands.[8]
Comparison of DNA Damage Detection Methods
While the γ-H2AX assay is a gold standard for detecting DSBs, other methods can also be employed to assess different facets of DNA damage. The choice of assay depends on the specific type of damage being investigated, the required sensitivity, and the available equipment.
| Assay | Principle | Advantages | Disadvantages |
| γ-H2AX Assay | Immunodetection of phosphorylated histone H2AX at sites of DNA double-strand breaks.[5][6] | Highly sensitive and specific for DSBs.[6] Can be quantified at a single-cell level (microscopy). High-throughput capabilities (flow cytometry, ELISA).[9][10] | Indirect measure of DSBs.[8] Foci can also form under other stress conditions. |
| Comet Assay (Single Cell Gel Electrophoresis) | Measures DNA strand breaks. Damaged DNA migrates further in an electric field, creating a "comet tail". | Detects both single and double-strand breaks. Relatively inexpensive and straightforward. | Less specific for DSBs compared to γ-H2AX. Can be influenced by apoptosis-related DNA fragmentation. |
| Pulsed-Field Gel Electrophoresis (PFGE) | Separates large DNA fragments based on their ability to reorient in a periodically changing electric field. DSBs lead to smaller fragments. | Directly measures DNA fragmentation.[11] Considered a gold standard for quantifying DSBs. | Requires a large number of cells. Labor-intensive and time-consuming.[11] Not suitable for single-cell analysis. |
| Alkaline Elution | Measures the rate at which DNA passes through a filter under denaturing (alkaline) conditions. The rate is proportional to the number of single-strand breaks. | Sensitive for detecting single-strand breaks and DNA-protein crosslinks. | Less sensitive for DSBs. Technically demanding and can be variable. |
Experimental Protocols
Workflow for γ-H2AX Immunofluorescence Staining
The following is a generalized workflow for detecting γ-H2AX foci in cultured cells treated with this compound.
Detailed Protocol for γ-H2AX Immunofluorescence Microscopy
This protocol is adapted from established methods for detecting γ-H2AX foci.[12][13]
Materials:
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Multi-well plates and sterile glass coverslips
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse monoclonal anti-phospho-histone H2AX (Ser139)
-
Secondary antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI or Hoechst 33342
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Sterilize glass coverslips and place one in each well of a multi-well plate. Seed cells onto the coverslips at an appropriate density to achieve 60-70% confluency on the day of treatment.
-
Cell Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 20 nM) and a vehicle control (e.g., DMSO).[7] Incubate for the desired time period (e.g., 12 or 24 hours).[7]
-
Fixation: Aspirate the medium and wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 10 minutes at room temperature.[13]
-
Permeabilization: Wash the cells twice with PBS. Permeabilize by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature.[13]
-
Blocking: Wash the cells twice with PBS. Block non-specific antibody binding by adding 5% BSA in PBS and incubating for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Dilute the anti-γ-H2AX primary antibody in the blocking solution according to the manufacturer's recommendation. Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the cells three times with PBS for 5 minutes each. Dilute the fluorescently-labeled secondary antibody in the blocking solution. Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS for 5 minutes each, protected from light. Add the nuclear counterstain (e.g., DAPI) at the recommended concentration and incubate for 5-10 minutes.
-
Mounting: Wash the cells once with PBS. Carefully remove the coverslips from the wells and mount them on glass slides using a drop of antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software. A cell with uniformly stained nuclei by the anti-γ-H2AX antibody can be considered positive for significant DNA damage.[7]
Quantitative Data Summary
Studies have demonstrated a clear dose-dependent increase in γ-H2AX levels following treatment with Austocystin D, a close analog of this compound.
| Cell Line | Austocystin D Concentration | Treatment Duration | Method of Detection | Observed Effect on γ-H2AX | Reference |
| U-2 OS | 20 nM | 24 hours | Immunofluorescence | Increased DNA damage (γ-H2AX foci) | [7] |
| HOS | 20 nM | 24 hours | Immunofluorescence | No significant increase in DNA damage | [7] |
| HCT-15 | Dose-dependent | 4 hours | In-cell Western | Dose-dependent increase in γ-H2AX phosphorylation | [3] |
| SW620 | 1 µM | 1 hour | In-cell Western | No significant increase in γ-H2AX | [3] |
| HeLa | 1 µM | 1 hour | In-cell Western | Significant increase in γ-H2AX | [3] |
| U-2 OS/CYP2J2 | 0.5 nM | Not specified | Not specified | Increased DNA damage | [7] |
Note: The differential sensitivity to Austocystin D is linked to the expression levels of CYP2J2, with cells expressing higher levels of this enzyme showing a more robust DNA damage response.[1][7]
References
- 1. scienmag.com [scienmag.com]
- 2. researchgate.net [researchgate.net]
- 3. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 6. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection and quantification of γ-H2AX using a dissociation enhanced lanthanide fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Comparison of different immunoassays for γH2AX quantification - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 11. On the role of DNA double-strand breaks in toxicity and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Factors to Consider for the Correct Use of γH2AX in the Evaluation of DNA Double-Strand Breaks Damage Caused by Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative cytotoxicity of Austocystin A analogs in different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Austocystin A Analogs' Performance, Supported by Experimental Data.
Austocystins, a class of mycotoxins, have garnered interest in cancer research for their cytotoxic properties. This guide provides a comparative analysis of the cytotoxic activity of this compound and its analogs against various cancer cell lines, summarizing available quantitative data and detailing experimental methodologies.
Data Summary: Cytotoxic Activity of Austocystin Analogs
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for Austocystin D and several recently identified analogs, known as Asperustins, against the MCF-7 breast cancer cell line. A lower IC₅₀ value indicates greater potency.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Austocystin D | MCF-7 | <0.01[1] |
| Asperustin J (Compound 10) | MCF-7 | 3.9[2] |
| 1″-hydroxy austocystin D (Compound 11) | MCF-7 | 1.3[2] |
| Asperustin I (Compound 12) | MCF-7 | 0.46[2] |
| Compound 14 | MCF-7 | 2.3[2] |
Notably, Austocystin D exhibits potent cytotoxicity with an IC₅₀ value below 10 nM in MCF-7 cells.[1] While direct comparisons are limited by the availability of data, some Asperustin derivatives also demonstrate significant, albeit less potent, cytotoxic effects against the same cell line.[2] It is important to highlight that the cytotoxicity of Austocystin D can vary dramatically between different cell lines, with a more than 10,000-fold difference in selectivity observed between the most and least sensitive lines in one study.[1]
Mechanism of Action: A Prodrug Activated by Cellular Machinery
The selective cytotoxic action of Austocystin D is not inherent but is a result of its metabolic activation within specific cancer cells.[1][3] This natural product functions as a prodrug, being converted into a potent DNA-damaging agent by cytochrome P450 (CYP) enzymes, particularly CYP2J2.[4][5] This activation leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[3][4] The expression level of CYP2J2 in cancer cells can, therefore, serve as a potential biomarker for sensitivity to Austocystin D.[5]
Experimental Protocols
Reproducible and rigorous experimental design is paramount in assessing the cytotoxic potential of novel compounds. The following are detailed methodologies for key experiments cited in the evaluation of Austocystin analogs.
Cell Viability and Cytotoxicity Assay (e.g., MTT or MTS Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the Austocystin analogs in the appropriate cell culture medium. Remove the overnight culture medium from the cells and add the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.
-
Reagent Addition: Add the MTT or MTS reagent to each well and incubate for an additional 1-4 hours. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.
-
Data Acquisition: If using MTT, a solubilization solution must be added to dissolve the formazan crystals. Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.
DNA Damage Quantification (In-Cell Western)
This immunocytochemical technique allows for the quantification of DNA damage by measuring the levels of phosphorylated histone H2AX (γH2AX), a sensitive marker for DNA double-strand breaks.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with Austocystin analogs as described above.
-
Fixation and Permeabilization: After the treatment period, fix the cells with 4% formaldehyde in PBS, followed by permeabilization with a detergent-based solution (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., bovine serum albumin or non-fat milk in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody. A second antibody for a housekeeping protein (e.g., actin) with a different fluorescent label can be used for normalization.
-
Signal Detection: Scan the plate using a fluorescent imaging system to detect and quantify the fluorescence intensity in each well.
-
Data Analysis: Normalize the γH2AX signal to the housekeeping protein signal to determine the relative level of DNA damage.
Visualizations
Experimental Workflow for Evaluating Cytotoxicity
The following diagram outlines the logical progression of experiments to assess the cytotoxic properties of Austocystin analogs.
Caption: A typical experimental workflow for assessing the cytotoxicity of novel compounds.
Proposed Signaling Pathway for Austocystin D-induced Cytotoxicity
This diagram illustrates the key steps in the bioactivation of Austocystin D and its subsequent effect on cancer cells.
Caption: The proposed pathway of Austocystin D-induced cell death in sensitive cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Austocystin Scaffold: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic activities of various Austocystin analogs. It delves into the structural modifications that influence their biological effects, supported by quantitative data and detailed experimental methodologies.
The Austocystin scaffold, a mycotoxin of fungal origin, has garnered significant interest in the field of oncology due to the potent cytotoxic activity of some of its derivatives. Understanding the structure-activity relationship (SAR) of this scaffold is paramount for the rational design of novel and more effective anticancer agents. This guide summarizes the key findings from SAR studies, focusing on the impact of structural modifications on the cytotoxic efficacy of Austocystin analogs against cancer cell lines.
Comparative Cytotoxicity of Austocystin Analogs
The cytotoxic potential of several Austocystin derivatives has been evaluated, with the human breast cancer cell line MCF-7 being a common model. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are presented below. A lower IC50 value indicates a higher cytotoxic potency.
| Compound | Core Structure | R1 | R2 | R3 | IC50 (µM) against MCF-7 | Reference |
| Austocystin D | Austocystin | H | Cl | H | >10 | [1] |
| 1″-Hydroxy Austocystin D | Austocystin | OH | Cl | H | 1.3 | [1] |
| Asperustin J | Austocystin | H | Cl | OH | 3.9 | [1] |
| Austocystin B | Austocystin | H | H | H | 0.46 | [1] |
| Austocystin N | Austocystin | H | OCH3 | H | 2.3 | [1] |
| Dihydro-austocystin D | Austocystin | H | Cl | H | Inactive | [2] |
Note: Dihydro-austocystin D's inactivity is attributed to the saturation of the vinyl ether double bond.
Key Structure-Activity Relationship Insights
The data reveals several key structural features that govern the cytotoxic activity of the Austocystin scaffold:
-
The Vinyl Ether Moiety is Crucial: Saturation of the carbon-carbon double bond in the vinyl ether moiety of Austocystin D to a single bond, as seen in dihydro-austocystin D, leads to a complete loss of cytotoxic activity.[2] This highlights the critical role of this functional group in the molecule's mechanism of action.
-
Hydroxylation at the 1″ Position Enhances Potency: The introduction of a hydroxyl group at the 1″ position of Austocystin D (1″-Hydroxy Austocystin D) significantly increases its cytotoxicity, with an IC50 value of 1.3 µM.[1]
-
Substitution on the Phenyl Ring Modulates Activity: The nature and position of substituents on the phenyl ring influence the compound's potency. For instance, the unsubstituted Austocystin B is the most potent among the compared analogs with an IC50 of 0.46 µM.[1] In contrast, a chlorine substituent at R2 in Austocystin D results in significantly lower activity.[1] A methoxy group at R2 in Austocystin N leads to moderate activity.[1]
Mechanism of Action: Bioactivation and DNA Damage
The cytotoxic effect of Austocystins is not direct but requires metabolic activation. The proposed signaling pathway involves the bioactivation of the Austocystin scaffold by cytochrome P450 (CYP) enzymes, particularly CYP2J2 in the case of Austocystin D.[2] This enzymatic reaction is believed to form a reactive epoxide intermediate from the vinyl ether moiety. This highly reactive epoxide can then form adducts with DNA, leading to DNA damage and ultimately triggering apoptotic cell death.[2]
Caption: Austocystin bioactivation and DNA damage pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of the Austocystin scaffold.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5 x 10^4 cells/mL in a total volume of 100 µL of culture medium per well. The plates are then incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: The Austocystin analogs are dissolved in DMSO to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds. A control group with medium and DMSO (vehicle) is also included.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined from the dose-response curves.
DNA Damage Detection (γ-H2AX Immunofluorescence Assay)
This assay detects the phosphorylation of the histone variant H2AX (γ-H2AX), which is a sensitive marker for DNA double-strand breaks.
-
Cell Culture and Treatment: MCF-7 cells are grown on glass coverslips in 6-well plates. The cells are treated with the Austocystin analogs at their respective IC50 concentrations for a specified period (e.g., 24 hours).
-
Cell Fixation and Permeabilization: The cells are washed with PBS and then fixed with 4% paraformaldehyde for 15 minutes at room temperature. After fixation, the cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: The coverslips are blocked with 1% bovine serum albumin (BSA) in PBS for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The cells are incubated with a primary antibody against γ-H2AX (e.g., anti-phospho-histone H2A.X Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: The coverslips are washed and then counterstained with DAPI (4′,6-diamidino-2-phenylindole) to visualize the nuclei. The coverslips are then mounted onto microscope slides using an anti-fade mounting medium.
-
Microscopy and Analysis: The cells are visualized using a fluorescence microscope. The formation of distinct fluorescent foci within the nuclei is indicative of DNA double-strand breaks. The number of foci per cell can be quantified to assess the extent of DNA damage.
Caption: Workflow for evaluating Austocystin analogs.
This guide provides a foundational understanding of the structure-activity relationships of the Austocystin scaffold. Further research into the synthesis and biological evaluation of a wider array of analogs is necessary to refine the SAR models and to develop potent and selective anticancer drug candidates.
References
Confirming the role of CYP2J2 in the metabolic activation of Austocystin D
A definitive guide for researchers confirming the critical role of cytochrome P450 2J2 in activating the cytotoxic potential of the mycotoxin Austocystin D. This guide provides a comparative analysis of CYP2J2's role, supported by experimental data, detailed protocols for key assays, and visual workflows to aid in experimental design and data interpretation.
Introduction
Austocystin D, a mycotoxin produced by several species of Aspergillus, has demonstrated potent cytotoxic and anti-tumor activities. However, its bioactivity is not inherent. Emerging research has pinpointed the cytochrome P450 (CYP) superfamily of enzymes as essential for converting Austocystin D into its active, DNA-damaging form. This guide focuses on the compelling evidence that overwhelmingly identifies CYP2J2 as the primary catalyst in this metabolic activation, a crucial piece of information for researchers in toxicology, oncology, and drug development.
CYP2J2: The Primary Metabolic Activator of Austocystin D
A substantial body of evidence now confirms that the expression levels of CYP2J2 in cancer cell lines directly correlate with their sensitivity to Austocystin D.[1][2][3][4] Studies have shown that cancer cells with higher endogenous expression of CYP2J2 are significantly more susceptible to the cytotoxic effects of Austocystin D.[2][4] Conversely, the depletion of CYP2J2 in these cells has been shown to alleviate sensitivity to the compound and reduce the extent of DNA damage.[1][2] Furthermore, the overexpression of CYP2J2 in cells with initially low expression levels renders them more sensitive to Austocystin D-induced cytotoxicity.[1][3]
While other CYP isoforms may play a minor role, comprehensive analyses have highlighted CYP2J2 as being almost exclusively correlated with Austocystin D sensitivity among a large panel of CYP genes.[2] The metabolic activation is believed to occur via the oxygenation of the vinyl ether moiety of Austocystin D, a structural feature it shares with another well-known mycotoxin, aflatoxin B1, which is also activated by CYP enzymes.[2][5]
Comparative Cytotoxicity of Austocystin D in High and Low CYP2J2-Expressing Cell Lines
To illustrate the pivotal role of CYP2J2, a comparative analysis of Austocystin D's effect on cell lines with differential CYP2J2 expression is essential. The human osteosarcoma cell lines U-2 OS (high CYP2J2 expression) and HOS (low CYP2J2 expression) serve as an excellent model system for this purpose.[2][4]
| Cell Line | Relative CYP2J2 Expression | Austocystin D Sensitivity (IC50) | Reference |
| U-2 OS | High | High (nM range) | [2] |
| HOS | Low | Low (µM range) | [2] |
Note: Specific IC50 values can vary between studies and experimental conditions. The table provides a qualitative comparison based on published findings.
Experimental Protocols
Reproducible and robust experimental data are the cornerstone of scientific advancement. Below are detailed protocols for key experiments to confirm the role of CYP2J2 in Austocystin D's metabolic activation.
Cell Viability Assay
This assay quantifies the cytotoxic effect of Austocystin D on cell lines with varying CYP2J2 expression levels.
Materials:
-
U-2 OS and HOS cell lines
-
Austocystin D (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed U-2 OS and HOS cells in separate 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of Austocystin D in complete cell culture medium. A typical concentration range to test would be from 0.1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest Austocystin D treatment.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of Austocystin D or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
DNA Damage Assessment: γ-H2AX Immunofluorescence Assay
This assay visualizes and quantifies DNA double-strand breaks, a direct consequence of Austocystin D's metabolic activation.
Materials:
-
U-2 OS and HOS cell lines cultured on glass coverslips in 24-well plates
-
Austocystin D
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibody: Rabbit anti-phospho-Histone H2A.X (Ser139) (γ-H2AX)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Treat the cells with a concentration of Austocystin D that induces significant but not complete cell death (e.g., around the IC50 value for U-2 OS cells) for 24 hours. Include a vehicle control.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the slides using a fluorescence microscope. γ-H2AX will appear as distinct nuclear foci.
-
Quantify the number of foci per cell. A significant increase in γ-H2AX foci in U-2 OS cells compared to HOS cells and the respective controls will confirm CYP2J2-dependent DNA damage.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental logic and the underlying biological mechanism, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for confirming the role of CYP2J2.
Caption: Proposed signaling pathway for Austocystin D cytotoxicity.
Conclusion
References
- 1. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
Austocystin A vs. Doxorubicin: A Comparative Analysis of Cytotoxic Profiles
A detailed guide for researchers and drug development professionals on the contrasting cytotoxic mechanisms and efficacy of the natural product Austocystin and the widely-used chemotherapeutic agent, Doxorubicin.
In the landscape of oncology drug discovery, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. This guide provides a comprehensive comparison of the cytotoxic profiles of Austocystin A and the well-established anthracycline antibiotic, Doxorubicin. Due to a notable scarcity of published experimental data specifically on this compound, this comparison leverages available information on its close structural analog, Austocystin D , as a proxy. This analysis is intended to provide a valuable resource for researchers investigating novel anticancer compounds and their mechanisms of action.
At a Glance: Key Differences in Cytotoxic Properties
| Feature | Austocystin D (as a proxy for this compound) | Doxorubicin |
| Primary Mechanism of Action | Pro-drug requiring metabolic activation by cytochrome P450 (CYP) enzymes, leading to DNA damage.[1][2][3][4] | DNA intercalation and inhibition of topoisomerase II, leading to DNA strand breaks. |
| Mode of Cell Death | Primarily through DNA damage-induced pathways.[1][2] | Induction of apoptosis and cell cycle arrest. |
| Selectivity | Demonstrates selectivity for cancer cell lines with high expression of specific CYP enzymes (e.g., CYP2J2).[2][4] | Broad-spectrum cytotoxicity against rapidly dividing cells. |
| Resistance Profile | May be effective in cells overexpressing multidrug resistance transporters like MDR1.[1] | Susceptible to efflux by multidrug resistance transporters (e.g., P-glycoprotein). |
Quantitative Cytotoxicity Data
The following tables summarize the available data on the cytotoxic activity of Austocystin D and Doxorubicin across various cancer cell lines. It is important to note that experimental conditions, such as incubation time and assay type, can influence IC50/GI50 values.
Table 1: Cytotoxicity of Austocystin D
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| MCF7 | Breast Cancer | <10 | [1] |
| NCI/ADR-RES | Ovarian Cancer | <10 | [1] |
| OVCAR-3 | Ovarian Cancer | <10 | [1] |
| HCT-15 | Colon Carcinoma | 27 | [1] |
| SW620 | Colorectal Adenocarcinoma | 27 | [1] |
| MES-SA/MX2 | Uterine Sarcoma | 3358 | [1] |
| MES-SA | Uterine Sarcoma | >10,000 | [1] |
Table 2: Cytotoxicity of Doxorubicin
Note: IC50 values for Doxorubicin can vary significantly depending on the cell line and experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) - Approximate Range |
| MCF7 | Breast Cancer | 0.01 - 1.0 |
| HeLa | Cervical Cancer | 0.1 - 2.0 |
| A549 | Lung Cancer | 0.1 - 5.0 |
| HCT116 | Colon Cancer | 0.05 - 1.5 |
| HepG2 | Liver Cancer | 0.1 - 10.0 |
Mechanisms of Action and Signaling Pathways
The cytotoxic mechanisms of Austocystin D and Doxorubicin are fundamentally different, leading to distinct cellular responses and potential therapeutic applications.
Austocystin D: A Pro-Drug Activated by Cellular Metabolism
The cytotoxicity of Austocystin D is contingent upon its metabolic activation by intracellular cytochrome P450 (CYP) enzymes, particularly CYP2J2.[2][4] This activation process is believed to generate a reactive metabolite that subsequently causes DNA damage, leading to the induction of cell death pathways.[1][2] This unique mechanism of action suggests that the sensitivity of cancer cells to Austocystin D is directly correlated with their expression levels of specific CYP enzymes.
Caption: Proposed signaling pathway for Austocystin D cytotoxicity.
Doxorubicin: A Multifaceted DNA Damaging Agent
Doxorubicin exerts its cytotoxic effects through a combination of mechanisms. Its primary mode of action involves the intercalation into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis. Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to cellular damage.
Caption: Key signaling pathways involved in Doxorubicin's cytotoxicity.
Experimental Protocols
A general overview of the methodologies used to assess the cytotoxic profiles of these compounds is provided below.
Cytotoxicity Assays
-
Principle: These assays measure the proportion of viable cells after treatment with the compound of interest.
-
Common Methods:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
SRB (Sulphorhodamine B) Assay: Measures total protein content, which correlates with cell number.
-
-
General Workflow:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compound.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add the respective reagent (MTT or SRB) and incubate.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC50 or GI50 value, which is the concentration of the drug that inhibits cell growth by 50%.
-
References
A Comparative Guide to the Quantification of Austocystin A: Cross-Validation of HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Experimental Protocols
The successful quantification of Austocystin A necessitates meticulous sample preparation and precise analytical methodology. Below are detailed protocols for both HPLC and Mass Spectrometry, synthesized from established practices in mycotoxin analysis.
Sample Preparation: A Unified Approach
A robust and reproducible sample preparation protocol is critical for accurate quantification and is largely consistent for both HPLC and MS analysis.
-
Extraction: Solid samples (e.g., fungal cultures, contaminated food matrices) are typically homogenized and extracted with a suitable organic solvent. A common choice is a mixture of acetonitrile and water (e.g., 80:20 v/v) to efficiently extract a broad range of mycotoxins. The extraction process is often enhanced by mechanical shaking or ultrasonication.
-
Clean-up: The crude extract is then subjected to a clean-up step to remove interfering matrix components. Solid-Phase Extraction (SPE) is a widely used technique. For mycotoxins, SPE cartridges with reversed-phase (C18) or mixed-mode sorbents are effective. The extract is loaded onto the conditioned cartridge, washed with a polar solvent to remove impurities, and the analyte of interest is then eluted with a less polar solvent.
-
Concentration and Reconstitution: The eluate is typically evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in a solvent compatible with the initial mobile phase of the chromatographic system.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
HPLC is a well-established technique for the separation and quantification of small molecules. For this compound, which possesses a chromophore, UV detection is a suitable approach. If the molecule fluoresces, a fluorescence detector can offer enhanced sensitivity and selectivity.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for mycotoxin analysis.
-
Mobile Phase: A gradient elution is typically employed to achieve optimal separation. A common mobile phase consists of a mixture of water (often acidified with a small amount of formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection:
-
UV-Vis Detector: The detection wavelength should be set at the maximum absorbance of this compound.
-
Fluorescence Detector: If applicable, excitation and emission wavelengths specific to this compound would be used.
-
-
Quantification: Quantification is based on the peak area of the analyte in the chromatogram, which is compared to a calibration curve generated from certified reference standards of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC with conventional detectors, making it the gold standard for trace-level quantification of mycotoxins.
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for mycotoxins and can be operated in either positive or negative ion mode, depending on the analyte's properties.
-
Column: A reversed-phase C18 or a similar stationary phase column with smaller particle sizes (e.g., <2 µm) is typically used to leverage the speed and resolution of UHPLC.
-
Mobile Phase: Similar to HPLC, a gradient of water and acetonitrile or methanol, often with the addition of a small amount of formic acid or ammonium formate to enhance ionization, is used.
-
Mass Spectrometry Parameters:
-
Scan Mode: Multiple Reaction Monitoring (MRM) is the most common scan mode for quantification. It involves the selection of a specific precursor ion (the molecular ion of this compound) in the first quadrupole, fragmentation of this ion in the collision cell, and detection of a specific product ion in the third quadrupole. This process provides a high degree of selectivity.
-
Ion Transitions: At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure accurate identification and quantification.
-
-
Quantification: Quantification is performed by comparing the peak area of the quantifier MRM transition to a calibration curve prepared with a serial dilution of a certified this compound standard. An internal standard (ideally a stable isotope-labeled version of this compound) is highly recommended to correct for matrix effects and variations in instrument response.
Data Presentation: A Comparative Analysis
The following table summarizes the expected performance characteristics of HPLC and LC-MS/MS for the quantification of mycotoxins. It is important to note that these are typical values and the actual performance for this compound would need to be determined through a rigorous method validation study.
| Performance Metric | High-Performance Liquid Chromatography (HPLC-UV/FLD) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 1 - 50 ng/mL | 0.01 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 100 ng/mL | 0.05 - 10 ng/mL |
| Linearity (R²) | > 0.99 | > 0.995 |
| Accuracy (% Recovery) | 80 - 110% | 90 - 110% |
| Precision (% RSD) | < 15% | < 10% |
| Selectivity | Moderate to Good | Excellent |
| Throughput | Lower | Higher (with UHPLC) |
| Cost | Lower | Higher |
| Matrix Effects | Can be significant | Can be significant but can be compensated with internal standards |
Mandatory Visualizations
To further elucidate the processes discussed, the following diagrams have been generated.
Caption: Cross-validation workflow for this compound quantification.
Caption: Chemical structure of this compound.
Validating the In Vivo Anti-Tumor Efficacy of Austocystin A Derivatives in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-tumor efficacy of Austocystin A derivatives, with a primary focus on Austocystin D, the most extensively studied compound in this class. The information presented is based on available preclinical data and is intended to inform researchers and drug development professionals on the potential of these compounds as anti-cancer agents.
Comparative Efficacy of Austocystin D Formulations
While direct comparative studies of different this compound derivatives in vivo are limited in publicly available literature, a key study has explored the enhanced efficacy of a liposomal formulation of Austocystin D (AD-Ls) compared to the free drug (AD solution). This comparison highlights the potential of drug delivery systems to improve the therapeutic index of this class of compounds.
| Treatment Group | Animal Model | Tumor Cell Line | Outcome | Pharmacokinetic Profile |
| Austocystin D Solution | Nude Mice | HT-29 (Human Colon Carcinoma) | Controlled tumor growth. | Shorter half-life and mean retention time compared to AD-Ls. |
| Austocystin D-Loaded Liposomes (AD-Ls) | Nude Mice | HT-29 (Human Colon Carcinoma) | More effectively controlled tumor growth compared to AD solution.[1] | Higher half-life (t½β) and mean retention time. Targeted delivery to the liver and tumor was observed.[1] |
| Austocystin D | Nude Mice | LS174T (Human Colon Carcinoma) | Inhibited tumor growth.[2] | Not specified. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are generalized protocols for establishing xenograft models used in the evaluation of Austocystin D, based on common laboratory practices.
Subcutaneous Xenograft Model (HT-29 & LS174T)
This model is widely used to assess the efficacy of anti-cancer compounds on solid tumor growth.
1. Cell Culture:
-
Human colon carcinoma cell lines (HT-29 or LS174T) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are harvested during the exponential growth phase for tumor implantation.
2. Animal Model:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor cells.
-
Animals are housed in a sterile environment with access to autoclaved food and water ad libitum.
3. Tumor Implantation:
-
A suspension of 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel is prepared.
-
The cell suspension is injected subcutaneously into the flank of each mouse.
4. Treatment Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
Austocystin D solution or Austocystin D-loaded liposomes are administered via an appropriate route (e.g., intravenous or intraperitoneal injection). The exact dosage and administration schedule would be determined by maximum tolerated dose (MTD) studies.
5. Tumor Growth Monitoring and Efficacy Evaluation:
-
Tumor volume is measured at regular intervals (e.g., twice weekly) using calipers. The formula: Tumor Volume = (Length x Width²) / 2 is commonly used.
-
Body weight of the animals is monitored as an indicator of toxicity.
-
The primary endpoint is typically the tumor volume in the treatment group compared to the control group. The percentage of tumor growth inhibition (% TGI) can be calculated.
-
At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the mechanism of action of Austocystin D, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Austocystin A
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel working with Austocystin A. Adherence to these protocols is mandatory to ensure personal safety and prevent contamination. This compound, a mycotoxin with cytotoxic properties, necessitates stringent handling procedures similar to those for other potent toxins and chemotherapy agents.
All personnel must be trained in handling hazardous compounds and be familiar with the facility's safety protocols and emergency procedures before commencing any work with this compound.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment. Given the hazardous nature of this mycotoxin, a comprehensive PPE ensemble is required.
Required PPE for Handling this compound
| PPE Component | Specification | Rationale |
|---|---|---|
| Gloves | Double-gloving with powder-free nitrile gloves | Provides a robust barrier against dermal absorption. Double-gloving offers additional protection in case of a breach in the outer glove.[1][2] |
| Lab Coat | Disposable, solid-front, back-closing gown | Protects personal clothing and skin from contamination. The back-closing design minimizes the risk of frontal contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects the eyes from splashes and aerosols. A full-face shield offers broader protection for the entire face.[1] |
| Respiratory Protection | A fit-tested N95 or higher-rated respirator | Essential for preventing inhalation of aerosolized particles, particularly when handling the powdered form of the compound. |
| Foot Protection | Disposable shoe covers | Prevents the tracking of contaminants out of the designated work area.[3] |
Operational Plan: Step-by-Step Handling Protocol
All manipulations involving this compound should be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize aerosol generation and exposure.[1]
Preparation and Handling Workflow
-
Area Preparation: Before introducing this compound, decontaminate the work surface of the BSC or fume hood. Cover the work surface with a disposable, plastic-backed absorbent pad to contain any potential spills.[1]
-
PPE Donning: Put on all required PPE in the correct order: shoe covers, inner gloves, lab coat, respirator, eye protection, and finally, outer gloves. Ensure a proper fit for all equipment.
-
Compound Handling:
-
When weighing the solid compound, do so within the containment of the BSC or fume hood.
-
To dissolve the compound, add the solvent slowly to the vial to avoid splashing.
-
All transfers of solutions should be performed using safety-engineered sharp devices to prevent needlestick injuries.
-
-
Post-Handling: After completing the work, carefully wipe down all surfaces within the BSC or fume hood with an appropriate deactivating agent (e.g., a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate), followed by 70% ethanol.
-
PPE Doffing: Remove PPE in a manner that prevents cross-contamination. The outer gloves should be removed first, followed by the gown, shoe covers, eye protection, respirator, and inner gloves. Dispose of all disposable PPE in the designated cytotoxic waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Managing this compound Waste
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Disposal
-
Solid Waste: All disposable PPE, absorbent pads, and contaminated lab supplies (e.g., pipette tips, vials) must be placed in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container.
-
Liquid Waste: Unused solutions containing this compound and any contaminated liquids should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any this compound waste down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural flow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
